CCT129202
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKHWEFPFAGNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241406 | |
| Record name | CCT-129202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942947-93-5 | |
| Record name | CCT-129202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942947935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCT-129202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CCT-129202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N349V9Q27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CCT129202: A Technical Guide to its Aurora Kinase Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the Aurora kinase inhibitor CCT129202, focusing on its selectivity profile, mechanism of action, and the experimental methodologies used for its characterization.
Core Mechanism and Activity
This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the Aurora kinase family of serine/threonine kinases.[1][2][3] These kinases are crucial regulators of mitosis, playing key roles in centrosome maturation, chromosome segregation, and cytokinesis.[1][4][5] Dysregulation of Aurora kinase activity is frequently observed in a wide range of human cancers, making them a compelling target for therapeutic intervention.[1][4] this compound exhibits inhibitory activity against Aurora A, Aurora B, and Aurora C, leading to mitotic arrest, accumulation of cells with 4N or greater DNA content, and subsequent apoptosis.[1][3] The compound has demonstrated growth inhibition across various human tumor cell lines and in vivo efficacy in xenograft models.[1][2][6]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a panel of kinases, demonstrating high selectivity for the Aurora kinase family.
Table 1: Inhibitory Activity of this compound Against Aurora Kinases
| Kinase | IC50 (µM) | Ki (nM) | Percent Inhibition @ 1 µM |
| Aurora A | 0.042 | 49.8 | 92% |
| Aurora B | 0.198 | - | 60% |
| Aurora C | 0.227 | - | - |
Data compiled from multiple sources.[3][7][8]
Table 2: Selectivity of this compound Against a Broader Kinase Panel
| Kinase | Percent Inhibition @ 1 µM |
| FGFR3 | 27% |
| CRAF | Not Active |
This compound showed high selectivity for Aurora kinases over a panel of 13 other kinases tested at a 1 µM concentration.[2][3][6]
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay
A radioactive kinase assay is utilized to determine the in vitro inhibitory activity of this compound against Aurora kinases.[3][6]
1. Reagents and Materials:
-
Kinase Buffer: 50 mM Tris pH 7.5, 10 mM NaCl, 2.5 mM MgCl₂, 1 mM DTT.[3][6]
-
Recombinant Kinases: NH2-terminal glutathione (B108866) S-transferase (GST)-fusion recombinant human Aurora A (amino acids 118-403), full-length Aurora B, and full-length Aurora C expressed in a baculovirus system.[3][6]
-
Substrate: Kemptide is a commonly used substrate for Aurora kinase assays.[9]
-
Inhibitor: this compound dissolved in DMSO.[6]
-
Detection: Novex Tris-Glycine gels, vacuum gel drier, and Kodak-Biomax XR film.[3][6]
2. Assay Procedure:
-
The kinase reactions are set up in the kinase buffer containing the respective Aurora kinase, γ-³²P-ATP, and varying concentrations of this compound.[3][6]
-
The reactions are terminated by the addition of sample buffer.[3][6]
-
The reaction products are separated by electrophoresis on Novex Tris-Glycine gels.[3][6]
-
The gels are dried on a vacuum gel drier at 80°C for 1 hour.[3][6]
-
The dried gels are exposed to Kodak-Biomax XR film to visualize the radiolabeled, phosphorylated substrate.[3][6]
-
The concentration of this compound that inhibits kinase activity by 50% (IC50) is calculated from the results.[3][6]
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway in Mitosis
Aurora kinases are integral to the proper execution of mitosis. Their inhibition by this compound disrupts these critical cellular processes.
Caption: this compound inhibits Aurora A and B, disrupting key mitotic events.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the key steps in the in vitro kinase assay used to determine the potency of this compound.
Caption: Workflow for the in vitro radioactive Aurora kinase inhibition assay.
Mechanism of Action Leading to Apoptosis
The inhibition of Aurora kinases by this compound triggers a cascade of cellular events culminating in programmed cell death.
Caption: Cellular consequences of Aurora kinase inhibition by this compound.
References
- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
CCT129202: A Technical Guide to the Pan-Aurora Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT129202 is a potent, ATP-competitive, small-molecule inhibitor of the Aurora kinase family.[1][2] The Aurora kinases—comprising Aurora A, B, and C—are a group of serine/threonine kinases that play pivotal roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[2][3] As a pan-Aurora inhibitor, this compound targets multiple members of this family, leading to significant disruptions in cell cycle progression and ultimately inducing apoptosis in cancer cells.[1][4] This document provides a detailed overview of the inhibitor's biochemical potency, its mechanism of action, and the experimental protocols used for its characterization.
Biochemical Profile: IC50 Values
The inhibitory activity of this compound has been quantified against the three primary Aurora kinase isoforms. The half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized below, demonstrating its activity across the entire Aurora kinase family.
| Target Kinase | IC50 (μM) | IC50 (nM) |
| Aurora A | 0.042 | 42 |
| Aurora B | 0.198 | 198 |
| Aurora C | 0.227 | 227 |
| Data sourced from references[1][2][5][6]. |
Mechanism of Action and Signaling Pathway
Aurora kinases are essential for the faithful execution of mitosis. Aurora A is primarily involved in centrosome maturation and the assembly of the bipolar spindle, while Aurora B, a key component of the chromosomal passenger complex (CPC), regulates chromosome-microtubule attachments and cytokinesis.[2][7]
Inhibition of these kinases by this compound disrupts these critical mitotic events. This interference leads to mitotic arrest, failure of cytokinesis, and the accumulation of cells with a DNA content of 4N or greater (endoreduplication), which subsequently triggers apoptosis.[1][4] Furthermore, this compound has been shown to up-regulate the cyclin-dependent kinase inhibitor p21, resulting in the hypophosphorylation of the Retinoblastoma (Rb) protein.[6][8] This action inhibits the E2F transcription factor, further contributing to cell cycle arrest.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like this compound requires precise and validated experimental methodologies. Below are representative protocols for both biochemical (enzymatic) and cell-based assays.
This protocol is based on the widely used ADP-Glo™ Kinase Assay format, which quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[7][9]
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a purified Aurora kinase.
Materials:
-
Recombinant human Aurora A, B, or C kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide Substrate (e.g., Kemptide)
-
ATP solution
-
This compound stock solution in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Microplate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control (vehicle control) and a "no enzyme" control (blank).
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor solutions.
-
Enzyme Addition: Add the diluted Aurora kinase enzyme to all wells except the "blank" controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP. Incubate at room temperature for 30-45 minutes.
-
Signal Detection: Measure the luminescence signal using a microplate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Normalize the data using the vehicle control (100% activity) and blank control (0% activity). Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay measures the activity of an Aurora kinase inhibitor within a cellular context by quantifying the phosphorylation of a key downstream substrate.[10]
Objective: To assess the potency of this compound in inhibiting Aurora B activity in a human tumor cell line.
Procedure Principle:
-
Cell Culture: Culture a human cancer cell line (e.g., HCT116) under standard conditions.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified time (e.g., 1-24 hours).
-
Cell Lysis or Fixation: Cells are either lysed to prepare protein extracts or fixed for immunofluorescence analysis.
-
Detection of Phospho-Histone H3: The level of Histone H3 phosphorylated at Serine 10 (a direct substrate of Aurora B) is measured. This can be done via:
-
Immunoblotting: Separating protein lysates by SDS-PAGE and probing with an antibody specific to phospho-Histone H3 (Ser10).
-
Immunofluorescence: Staining fixed cells with the phospho-specific antibody and quantifying the fluorescence intensity per cell using high-content imaging.[11]
-
Immunoassay: Using techniques like ELISA to quantify the level of phospho-Histone H3 in cell lysates.
-
-
Data Analysis: The reduction in the phospho-Histone H3 signal is quantified relative to vehicle-treated controls to determine the cellular potency (EC50) of the inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Aurora Kinase Inhibitor CCT129202
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of CCT129202, a potent and selective Aurora kinase inhibitor. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the imidazopyridine class.[1] Its chemical structure is characterized by a piperazinyl imidazo[4,5-b]pyridine scaffold.[2]
IUPAC Name: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide[2]
Molecular Formula: C₂₃H₂₅ClN₈OS[3]
SMILES: CN(C)C(C=C1)=CC=C1C2=NC3=NC=C(Cl)C(N4CCN(CC(NC5=NC=CS5)=O)CC4)=C3N2[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Aurora kinases, with a high degree of selectivity for this family of serine/threonine kinases.[1][4] It demonstrates inhibitory activity against Aurora A, Aurora B, and Aurora C.[4][5] The primary mechanism of this compound involves the direct inhibition of Aurora kinase activity, which disrupts critical mitotic processes. The Aurora kinase family plays a pivotal role in centrosome maturation, chromosome segregation, and cytokinesis.[2] Inhibition of these kinases by this compound leads to aberrant mitosis, characterized by spindle defects, which ultimately results in the accumulation of cells with a DNA content of ≥4N and the induction of apoptosis.[1][2]
A key downstream signaling pathway affected by this compound involves the upregulation of the cyclin-dependent kinase inhibitor p21.[2][6] The induction of p21 leads to the hypophosphorylation of the Retinoblastoma protein (Rb).[2][6] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby inhibiting its activity.[2] This sequence of events culminates in the decreased transcription of target genes essential for cell cycle progression, such as thymidine (B127349) kinase 1 (TK1).[1][2]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Kᵢ (nM) |
| Aurora A | 42[4] | 49.8[4] |
| Aurora B | 198[4] | - |
| Aurora C | 227[4] | - |
Table 2: In Vitro Growth Inhibition (GI₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MV4-11 | Leukemia | 0.08[4] |
| COLO 205 | Colon | 0.08 - 1.2[3] |
| SW620 | Colon | 0.08 - 1.2[3] |
| HCT116 | Colon | 0.08 - 1.2[3] |
| HT-29 | Colon | 0.08 - 1.2[3] |
| KW12 | Colon | 0.08 - 1.2[3] |
| HeLa | Cervical | 0.08 - 1.2[3] |
| A2780 | Ovarian | 0.08 - 1.2[3] |
| OVCAR-8 | Ovarian | 0.08 - 1.2[3] |
| MDA-MB-157 | Breast | 1.7[4] |
| MB4-11 | - | 0.08 - 1.2[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Aurora Kinase Inhibition Assay
This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound against Aurora kinases.
Methodology:
-
Recombinant human Aurora A, B, or C (e.g., as GST-fusion proteins expressed in baculovirus) are used.[4]
-
The kinase reactions are performed in a kinase buffer (50 mM Tris pH 7.5, 10 mM NaCl, 2.5 mM MgCl₂, and 1 mM DTT).[7]
-
The reaction mixture contains γ-³²P-ATP, the respective Aurora kinase, and varying concentrations of this compound.[4]
-
The reactions are incubated for 30 minutes at 30°C.[7]
-
The reaction is terminated by the addition of sample buffer.[5]
-
The reaction products are separated on Novex Tris-Glycine gels.[4]
-
The gel is dried on a vacuum gel drier at 80°C for 1 hour.[4]
-
The dried gel is exposed to Kodak-Biomax XR film for autoradiography.[4]
-
The concentration of this compound that inhibits kinase activity by 50% (IC₅₀) is calculated from the autoradiogram.[4]
Cell Proliferation (MTT) Assay
This protocol details the measurement of the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., Colo205, SW620, HCT116, HT29, KW12, Hela, A2780, OVCAR8, MDA-MB-157, and MV4-11) are seeded in 96-well plates.[7]
-
Cells are treated with a range of this compound concentrations (typically 0 to 50 µM) for 72 hours.[4]
-
After the incubation period, cell proliferation is assessed using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
The absorbance is measured at 570 nm using a microplate reader.[4]
-
The half-maximal growth inhibition (GI₅₀) values are calculated from the dose-response curves.
Western Blot Analysis for p21 and Rb Phosphorylation
This protocol is for detecting changes in protein expression and phosphorylation status in response to this compound treatment.
Methodology:
-
HCT116, HT29, or HeLa cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).[6][8]
-
As a control, cells can be treated with a vehicle (e.g., 0.1% DMSO).[6]
-
Following treatment, cells are lysed, and total protein is extracted.
-
Protein concentration is determined, and equal amounts of protein (e.g., 15 µg) are separated by SDS-PAGE.[9]
-
The separated proteins are transferred to a PVDF membrane.[10]
-
The membrane is blocked (e.g., with 5% fat-free milk in Tris-buffered saline) and then incubated with primary antibodies against p21, phospho-Rb (e.g., Ser780), and total Rb.[8][11]
-
A loading control, such as GAPDH or β-tubulin, is also probed to ensure equal protein loading.[8][9]
-
The membrane is then incubated with a corresponding horseradish peroxidase-conjugated secondary antibody.[10]
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo HCT116 Xenograft Model
This protocol describes the evaluation of the in vivo anti-tumor efficacy of this compound.
Methodology:
-
HCT116 human colon carcinoma cells are cultured and harvested.[12]
-
A suspension of HCT116 cells (e.g., 1 x 10⁷ cells) is subcutaneously injected into the flanks of immunocompromised mice (e.g., female NCr athymic or NOD/SCID mice).[4][13]
-
Tumors are allowed to grow to a palpable size (e.g., a mean diameter of ~5 mm or a volume of 50-150 mm³).[13]
-
Mice are then randomized into treatment and control groups.[13]
-
This compound is administered, for example, intraperitoneally (i.p.) at a dose of 100 mg/kg daily for a specified duration, such as 9 days.[6]
-
The control group receives a vehicle solution (e.g., 10% DMSO, 5% Tween 20, and 85% sterile saline).
-
Tumor volumes are measured regularly (e.g., three times weekly) using calipers.[13]
-
Mouse body weights are also monitored throughout the study.
-
The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.[6]
Disclaimer: All animal procedures should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijbs.com [ijbs.com]
- 11. Expression of p16 and Retinoblastoma Determines Response to CDK4/6 Inhibition in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
CCT129202: A Technical Guide on its Biological Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT129202 is a potent and selective small-molecule inhibitor of the Aurora kinase family, a group of serine/threonine kinases crucial for mitotic regulation.[1] Overexpression of Aurora kinases is a common feature in a wide range of human tumors, contributing to genetic instability and cellular transformation.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, summarizing its mechanism of action, effects on cellular processes, and impact on key signaling pathways. Quantitative data from preclinical studies are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's anticancer properties.
Mechanism of Action
This compound is a structurally novel imidazopyridine derivative that functions as an ATP-competitive inhibitor of Aurora kinases.[3][4] It exhibits high selectivity for Aurora kinases over other protein kinases.[2][5] The compound primarily targets Aurora A and Aurora B, with inhibitory effects also observed against Aurora C.[3][4] Inhibition of Aurora A and Aurora B disrupts essential mitotic processes, leading to defects in centrosome maturation, chromosome segregation, and cytokinesis.[1][6]
The molecular consequences of Aurora kinase inhibition by this compound include:
-
Reduced Histone H3 Phosphorylation: this compound potently inhibits the phosphorylation of histone H3 at Serine 10, a key substrate of Aurora B.[1][7] This inhibitory effect can be observed as early as 15 minutes after treatment.[1]
-
Stabilization of p53: Inhibition of Aurora A by this compound leads to the stabilization of the tumor suppressor protein p53.[1][7]
-
Induction of p21: The compound up-regulates the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[2][5] This induction of p21 contributes to the downstream effects on the cell cycle.[7]
-
Rb Hypophosphorylation and E2F Inhibition: The up-regulation of p21 leads to the hypophosphorylation of the retinoblastoma protein (Rb) and subsequent inhibition of the E2F transcription factor.[2][5]
-
Decreased Thymidine (B127349) Kinase 1 (TK1) Transcription: Inhibition of the Rb/E2F pathway results in a decrease in the transcription of thymidine kinase 1, a key enzyme in DNA synthesis.[1][5]
Biological Effects in Cancer Cells
The inhibition of Aurora kinases by this compound translates into significant anti-proliferative and pro-apoptotic effects in a variety of human cancer cell lines.
Inhibition of Cell Proliferation
This compound effectively inhibits the growth of multiple human tumor cell lines.[2][5] The growth inhibitory potential is typically quantified by the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.
| Cell Line | Cancer Type | GI50 (µM)[8] |
| COLO 205 | Colon Cancer | 0.08 |
| SW620 | Colon Cancer | 0.12 |
| HCT116 | Colon Cancer | 0.35[5] |
| HT-29 | Colon Cancer | 0.21 |
| KW12 | Colon Cancer | 0.15 |
| HeLa | Cervical Cancer | 0.18 |
| A2780 | Ovarian Cancer | 0.25 |
| OVCAR-8 | Ovarian Cancer | 0.32 |
| MDA-MB-157 | Breast Cancer | 1.2 |
| MB4-11 | Leukemia | 0.1 |
Cell Cycle Arrest and Aberrant Mitosis
A hallmark of this compound activity is the profound disruption of the cell cycle. Treatment with this compound leads to:
-
Accumulation of Cells with ≥4N DNA Content: Inhibition of mitosis and cytokinesis results in an accumulation of cells with a DNA content of 4N or greater, a state known as polyploidy.[1][2][5]
-
Mitotic Delay: Treated cells exhibit a delay in progressing through mitosis.[2][5][6]
-
Abrogation of Nocodazole-Induced Mitotic Arrest: this compound can override a mitotic arrest induced by microtubule-destabilizing agents like nocodazole.[5][6]
-
Spindle Defects: The compound induces the formation of abnormal mitotic spindles, leading to improper chromosome alignment.[5][6]
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells [5]
| Treatment | % Sub-G1 (Apoptosis) | % G1 | % S | % G2-M | % >4N |
| Vehicle (0.1% DMSO) - 24h | 2.1 | 58.7 | 15.4 | 23.8 | 0 |
| 700 nmol/L this compound - 24h | 8.3 | 10.5 | 12.7 | 38.5 | 30.0 |
| Vehicle (0.1% DMSO) - 48h | 3.2 | 60.1 | 14.9 | 21.8 | 0 |
| 700 nmol/L this compound - 48h | 25.5 | 8.9 | 10.1 | 15.5 | 40.0 |
Induction of Apoptosis
The mitotic catastrophe induced by this compound ultimately leads to programmed cell death, or apoptosis.[1][2][5] The induction of apoptosis is confirmed by:
-
Increased Sub-G1 Cell Population: Flow cytometry analysis shows an increase in the proportion of cells in the sub-G1 phase, which is indicative of fragmented DNA characteristic of apoptosis.[1]
-
Cleavage of PARP: Immunoblotting reveals an increase in the cleaved form of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[5]
-
Caspase Activation: In the human mast cell line HMC-1⁵⁶⁰,⁸¹⁶, this compound treatment induces the activation of caspase-3 and caspase-8.[9]
In Vivo Antitumor Activity
The anticancer effects of this compound have been demonstrated in preclinical animal models. In athymic mice bearing HCT116 human colon cancer xenografts, intraperitoneal administration of this compound at a dose of 100 mg/kg/day for 9 days resulted in significant inhibition of tumor growth.[1][5] This antitumor activity in vivo is associated with the inhibition of histone H3 phosphorylation within the tumors.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: General Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
Cell Growth Inhibition Assay (SRB Assay)
This protocol is a general representation and may require optimization for specific cell lines.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1,000-20,000 cells per well, depending on the growth rate of the cell line. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of this compound (typically ranging from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 350 nM or 700 nM for HCT116) for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission using a long-pass filter (e.g., >575 nm).
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit) to determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle, as well as the population with >4N DNA content.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Histone H3 (Ser10), anti-p53, anti-p21, anti-cleaved PARP, anti-GAPDH, or anti-tubulin as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a selective Aurora kinase inhibitor with potent antiproliferative and pro-apoptotic activity across a range of cancer cell lines. Its mechanism of action is well-characterized, involving the disruption of mitosis and the modulation of key cell cycle regulatory pathways. The in vivo efficacy of this compound in tumor xenograft models further supports its potential as an anticancer therapeutic agent. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the biological effects of this compound and other Aurora kinase inhibitors. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in cancer treatment.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Protein kinase C modulates Aurora-kinase inhibition induced by this compound in HMC-1⁵⁶⁰,⁸¹⁶ cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
CCT129202: An In-Depth Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Overexpression of Aurora kinases is frequently observed in a wide range of human tumors and is associated with genetic instability and cellular transformation.[1][2] this compound, a representative of a structurally novel series of imidazopyridine compounds, has demonstrated significant anti-proliferative activity in various cancer cell lines.[1] This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Aurora kinases, with high selectivity for this kinase family over other tested kinases.[1][3] Its primary targets are Aurora A and Aurora B, crucial regulators of centrosome maturation, chromosome segregation, and cytokinesis.[1][2] Inhibition of these kinases by this compound disrupts the normal progression of mitosis, leading to a cascade of cellular events that ultimately inhibit cell proliferation and induce apoptosis.[1]
A key consequence of Aurora kinase inhibition by this compound is the accumulation of cells with a DNA content of ≥4N, indicating a failure to properly complete mitosis.[1][2] This is often accompanied by a delay in the G2/M phase of the cell cycle.[4] Furthermore, treatment with this compound has been shown to abrogate nocodazole-induced mitotic arrest and lead to the formation of defective mitotic spindles.[1]
Downstream of Aurora kinase inhibition, this compound induces the expression of the cyclin-dependent kinase inhibitor p21.[1] This induction of p21 leads to the hypophosphorylation of the Retinoblastoma (Rb) protein, which in turn inhibits the E2F transcription factor.[1] The inhibition of E2F activity contributes to the anti-proliferative effects of this compound.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various parameters.
Table 1: Inhibitory Activity of this compound against Aurora Kinases
| Kinase | IC50 (µM) |
| Aurora A | 0.042 |
| Aurora B | 0.198 |
| Aurora C | 0.227 |
Data sourced from Selleck Chemicals.[3]
Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MV4-11 | Leukemia | 0.08 |
| COLO 205 | Colon Cancer | 0.1 - 1.2 |
| SW620 | Colon Cancer | 0.1 - 1.2 |
| HCT116 | Colon Cancer | 0.1 - 1.2 |
| HT-29 | Colon Cancer | 0.1 - 1.2 |
| KW12 | Colon Cancer | 0.1 - 1.2 |
| HeLa | Cervical Cancer | 0.1 - 1.2 |
| A2780 | Ovarian Cancer | 0.1 - 1.2 |
| OVCAR-8 | Ovarian Cancer | 0.1 - 1.2 |
| MDA-MB-157 | Breast Cancer | 1.7 |
Data represents a range of reported values.[1][3][4]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
References
CCT129202: A Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, critical regulators of mitosis. Its mechanism of action culminates in the induction of apoptosis in a wide range of human cancer cell lines. This technical guide delineates the core molecular pathways activated by this compound, leading to programmed cell death. We present a comprehensive overview of its primary mechanism involving mitotic catastrophe, a secondary pathway involving the p53/p21/Rb axis, quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.
Core Mechanism of Action: Aurora Kinase Inhibition
This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, which are essential for proper mitotic progression.[2] The inhibition of Aurora A and B is particularly crucial for its anti-cancer effects.[1]
-
Inhibition of Aurora A: Leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles.[3]
-
Inhibition of Aurora B: Disrupts the alignment of chromosomes at the metaphase plate and prevents the proper functioning of the spindle assembly checkpoint. This also leads to a failure of cytokinesis.[2][3]
This dual inhibition disrupts the mitotic process, leading to a state known as mitotic catastrophe . Cells treated with this compound are unable to complete cell division correctly, resulting in the accumulation of cells with a DNA content of 4N or greater (polyploidy).[3] This aberrant mitotic state is a strong trigger for the intrinsic pathway of apoptosis.[3]
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against Aurora kinases and other selected kinases is summarized below.
| Kinase | IC50 (µM) | Percent Inhibition @ 1µM | Reference |
| Aurora A | 0.042 | 92% | [1] |
| Aurora B | 0.198 | 60% | [1] |
| Aurora C | 0.227 | Not Reported | [1] |
| FGFR3 | Not Reported | 27% | [1] |
| GSK3β | Less Potent | Not Reported | [1] |
| PDGFRβ | Less Potent | Not Reported | [1] |
| CRAF | Not Active | Not Reported | [1] |
The Induced Apoptosis Pathway
The primary mechanism of cell death induced by this compound is apoptosis, triggered by mitotic catastrophe. Evidence points towards the activation of the intrinsic (mitochondrial) apoptotic pathway.
Mitotic Catastrophe Leading to Apoptosis
The failure to complete mitosis correctly due to Aurora kinase inhibition leads to cellular stress and the activation of pro-apoptotic signals. This pathway is characterized by:
-
Accumulation of Polyploid Cells: As cells fail to divide, they re-replicate their DNA, leading to a population of cells with ≥4N DNA content.[3]
-
Caspase Activation: In the human mast cell line HMC-1⁵⁶⁰,⁸¹⁶, this compound has been shown to induce the activation of caspase-3 and caspase-8. While caspase-8 is typically associated with the extrinsic pathway, its activation can also occur downstream of the intrinsic pathway in some contexts. The activation of caspase-3, a key executioner caspase, is a hallmark of apoptosis.
-
PARP Cleavage: A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP is a widely recognized marker of apoptosis and has been observed in cells treated with this compound.
References
CCT129202 Target Validation in Tumor Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the target validation of CCT129202, a potent and selective small-molecule inhibitor of the Aurora kinase family, in various tumor cell lines. This compound is an ATP-competitive inhibitor of Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2][3] Overexpression of these kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on cell proliferation and the cell cycle, and detailed protocols for the key experiments used to validate its target engagement and downstream pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug development.
Introduction
The Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating cell division.[4] Their involvement in critical mitotic events, such as centrosome maturation, chromosome segregation, and cytokinesis, and their frequent overexpression in a wide range of human tumors, have made them a focal point for the development of novel anti-cancer therapies.[4] this compound is a novel imidazopyridine derivative that has demonstrated high selectivity and potent inhibitory activity against Aurora kinases.[5] This guide summarizes the key preclinical data validating the targeting of Aurora kinases by this compound in tumor cell lines and provides detailed methodologies for the essential experiments involved in this validation process.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding pocket of Aurora kinases A, B, and C.[1][2][3] This inhibition disrupts the normal progression of mitosis, leading to a cascade of downstream cellular events.
The primary mechanism of action involves the following key steps:
-
Inhibition of Aurora Kinases: this compound directly inhibits the enzymatic activity of Aurora kinases A, B, and C.
-
Induction of p21: Treatment with this compound leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[4][6]
-
Hypophosphorylation of Retinoblastoma (Rb) Protein: The induction of p21 results in the decreased phosphorylation of the Retinoblastoma (Rb) protein.[4][6]
-
Inhibition of E2F Transcription Factor: Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting its activity.[4][6]
-
Downregulation of Thymidine (B127349) Kinase 1 (TK1): The inhibition of E2F leads to a decrease in the transcription of its target genes, including thymidine kinase 1 (TK1), which is essential for DNA synthesis.[4][6]
-
Cell Cycle Arrest and Apoptosis: The culmination of these events is a delay in mitosis, the formation of abnormal mitotic spindles, and an accumulation of cells with a DNA content of ≥4N, ultimately leading to apoptosis.[6][7]
The inhibition of Aurora A by this compound also leads to the stabilization of the p53 tumor suppressor protein, while the inhibition of Aurora B is marked by a decrease in the phosphorylation of histone H3.[7]
Caption: this compound Signaling Pathway.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against Aurora kinases and its growth-inhibitory effects on a panel of human tumor cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Aurora Kinases
| Kinase | IC50 (µM) | Reference(s) |
| Aurora A | 0.042 | [1][8] |
| Aurora B | 0.198 | [1][8] |
| Aurora C | 0.227 | [1][8] |
Table 2: Growth Inhibitory (GI50) Values of this compound in Human Tumor Cell Lines
| Cell Line | Tumor Type | GI50 (µM) | Reference(s) |
| HCT116 | Colon Carcinoma | 0.1 - 1 | [5] |
| HT29 | Colon Carcinoma | Not Specified | [9] |
| HeLa | Cervical Cancer | Not Specified | [9] |
| MV4-11 | Leukemia | 0.08 | Not Specified |
| MDA-MB-157 | Breast Cancer | 1.7 | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the target validation of this compound.
Caption: Experimental Workflow for this compound Target Validation.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified Aurora kinases.
Materials:
-
Recombinant human Aurora A, B, and C kinases
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP
-
Substrate peptide (e.g., Kemptide)
-
This compound
-
96-well plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and this compound dilution.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer a portion of the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.[1]
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the growth-inhibitory effects of this compound.
Materials:
-
Tumor cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6][10]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[6][10]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each this compound concentration and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Tumor cell lines
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in culture plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[3][11]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunoblotting
Immunoblotting (Western blotting) is used to detect changes in the expression and phosphorylation status of key proteins in the this compound signaling pathway.
Materials:
-
Tumor cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-phospho-Rb, anti-total Rb, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in lysis buffer and quantify the protein concentration.[14]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
-
Densitometry analysis can be performed to quantify the changes in protein expression.[16]
Immunofluorescence for α-tubulin
This microscopy technique is used to visualize the effects of this compound on the mitotic spindle.
Materials:
-
Tumor cell lines
-
This compound
-
Coverslips
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips and treat with this compound or vehicle control.
-
Fix the cells with the chosen fixative.[17]
-
If using paraformaldehyde, permeabilize the cells with permeabilization buffer.[17]
-
Block non-specific antibody binding with blocking solution.[17]
-
Incubate with the primary anti-α-tubulin antibody.[18]
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.[19]
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.[18]
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope to observe any abnormalities in the mitotic spindles.
In Vivo HCT116 Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
HCT116 human colon carcinoma cells
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously implant a suspension of HCT116 cells mixed with Matrigel into the flank of the mice.[2][20]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2][20]
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).[2][20]
-
Continue the treatment for a specified period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate tumor growth inhibition to assess the efficacy of this compound.[2]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).[2][21]
Conclusion
The data and experimental protocols presented in this technical guide provide a robust framework for the target validation of this compound in tumor cell lines. The consistent findings across in vitro and in vivo studies, demonstrating the potent and selective inhibition of Aurora kinases and the subsequent downstream effects on cell cycle regulation and apoptosis, strongly support the continued development of this compound as a promising anti-cancer therapeutic agent. This guide serves as a comprehensive resource for researchers aiming to further investigate the therapeutic potential of this compound and other Aurora kinase inhibitors.
References
- 1. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. v19.proteinatlas.org [v19.proteinatlas.org]
- 19. Yale Immunofluorescence Protocol [sigmaaldrich.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
Imidazopyridine Aurora Kinase Inhibitors: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of imidazopyridine-based Aurora kinase inhibitors. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core preclinical data, experimental methodologies, and underlying signaling pathways pertinent to this class of compounds. All quantitative data is summarized in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Introduction
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression and association with genomic instability in a wide range of human cancers have established them as attractive targets for anticancer drug discovery. The imidazopyridine scaffold has emerged as a promising chemotype for the development of potent and selective Aurora kinase inhibitors. This review focuses on the preclinical data and methodologies associated with imidazopyridine-based inhibitors, providing a foundational resource for their continued investigation and development.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and antiproliferative activities of selected imidazopyridine-based Aurora kinase inhibitors against various Aurora kinase isoforms and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazopyridine Derivatives
| Compound | Aurora A (IC50, µM) | Aurora B (IC50, µM) | Aurora C (IC50, µM) | Other Kinases (IC50, µM) | Reference |
| Compound 28c | 0.067 | 12.71 | - | FLT3 (0.162) | [1] |
| Compound 40f | 0.015 | 3.05 | - | - | [2] |
| Compound 51 (CCT137690) | 0.015 | 0.025 | 0.019 | - | |
| CCT129202 | 0.042 | 0.198 | 0.227 | - | [3] |
| Compound 31 | 0.042 | 0.198 | 0.227 | - | [3] |
| AMG 900 | 0.005 | 0.004 | 0.001 | p38α (0.053), TYK2 (0.065), JNK2 (0.12), MET (0.25), TIE2 (0.65) | |
| SNS-314 | 0.009 | 0.031 | 0.003 | - | [4] |
Table 2: Cellular Antiproliferative and Mechanistic Activity of Imidazopyridine Derivatives
| Compound | Cell Line | GI50 (µM) | Cellular Aurora A Inhibition (IC50, µM) (p-T288) | Cellular Aurora B Inhibition (IC50, µM) (p-HH3) | Reference |
| Compound 28c | HCT116 | 2.30 | 0.065 (HCT116) | 24.65 (HCT116) | [1] |
| HeLa | - | 0.16 | 76.84 | [1] | |
| MV4-11 | 0.299 | - | - | [1] | |
| Compound 40f | HeLa | - | 0.070 | 24.24 | [2] |
| This compound | HCT116 | ~0.35 | - | - | [5] |
| AMG 900 | Various (26 lines) | 0.0007 - 0.0053 | - | - | |
| SNS-314 | Various | 0.0018 - 0.0244 | - | 0.009 - 0.060 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of imidazopyridine Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the desired Aurora kinase (e.g., Aurora A or B) in Kinase Assay Buffer.
-
Prepare a solution of a suitable substrate (e.g., Kemptide) and ATP in Kinase Assay Buffer.
-
Prepare serial dilutions of the imidazopyridine inhibitor in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure :
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[6]
-
Cellular Aurora Kinase Activity Assay (Western Blot for Phospho-Histone H3)
This assay assesses the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.
-
Cell Culture and Treatment :
-
Seed cells (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazopyridine inhibitor or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3 or a housekeeping protein like GAPDH.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Histone H3 signal to the total Histone H3 or loading control signal.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the cellular IC50 value.[5]
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment :
-
Seed cells (e.g., HCT116) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.[7]
-
Treat the cells with a range of concentrations of the imidazopyridine inhibitor or vehicle (DMSO) for a specified period (e.g., 72 hours).
-
-
MTT Incubation :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[7]
-
-
Formazan (B1609692) Solubilization :
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 10-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of imidazopyridine Aurora kinase inhibitors in a mouse xenograft model.
-
Animal Model and Tumor Implantation :
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 or SW620 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration :
-
Randomize the mice into treatment and control groups.
-
Administer the imidazopyridine inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) according to a predetermined dosing schedule (e.g., once or twice daily for a specified number of weeks).[4]
-
The control group should receive the vehicle under the same schedule.
-
-
Tumor Growth Measurement and Monitoring :
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Assessment (Optional) :
-
At the end of the study or at specific time points, tumors can be excised for pharmacodynamic analysis.
-
Assess the levels of biomarkers such as phospho-Histone H3 by Western blotting or immunohistochemistry to confirm target engagement in vivo.
-
-
Data Analysis :
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed antitumor effects.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Aurora kinase signaling pathway and typical experimental workflows for inhibitor evaluation.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: In Vitro Evaluation Workflow for Aurora Kinase Inhibitors.
Caption: Cellular and In Vivo Evaluation Workflow.
Conclusion
Imidazopyridine-based compounds represent a promising class of Aurora kinase inhibitors with demonstrated potent in vitro and in vivo anticancer activity. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and research workflows. The information presented herein is intended to support the ongoing research and development of this important class of targeted cancer therapeutics. Further optimization of the imidazopyridine scaffold may lead to the discovery of novel clinical candidates with improved efficacy and safety profiles.
References
- 1. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CCT129202 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for the regulation of mitosis.[1] Overexpression of Aurora kinases is linked to a variety of human cancers, making them a key target for cancer therapy.[1] this compound demonstrates ATP-competitive inhibition of Aurora A and B kinases, leading to mitotic arrest, accumulation of cells with ≥4N DNA content, and subsequent apoptosis.[2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including enzyme inhibition assays, cell viability assessment, and analysis of cellular mechanism of action.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 | Ki | Percent Inhibition (at 1 µM) |
| Aurora A | 0.042 µM | 49.8 nM | 92% |
| Aurora B | 0.198 µM | - | 60% |
| Aurora C | 0.227 µM | - | - |
| FGFR3 | - | - | 27% |
Data compiled from multiple sources.[3]
Table 2: this compound Cell Growth Inhibition (GI50) in Human Tumor Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MV4-11 | Leukemia | 0.08 |
| HCT116 | Colon Cancer | 0.35 (approx.) |
| COLO 205 | Colon Cancer | 0.08 - 1.2 |
| SW620 | Colon Cancer | 0.08 - 1.2 |
| HT-29 | Colon Cancer | 0.08 - 1.2 |
| KW12 | Colon Cancer | 0.08 - 1.2 |
| HeLa | Cervical Cancer | 0.08 - 1.2 |
| A2780 | Ovarian Cancer | 0.08 - 1.2 |
| OVCAR-8 | Ovarian Cancer | 0.08 - 1.2 |
| MDA-MB-157 | Breast Cancer | 1.7 |
| MB4-11 | - | 0.08 - 1.2 |
GI50 values represent the concentration of this compound that causes 50% inhibition of cell growth.[3][4]
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the IC50 of this compound against Aurora kinases.
Materials:
-
Recombinant human Aurora A, B, or C kinase
-
Kinase Buffer: 50 mM Tris-HCl pH 7.5, 10 mM NaCl, 2.5 mM MgCl2, 1 mM DTT[5]
-
γ-³²P-ATP
-
This compound (dissolved in DMSO)
-
Substrate (e.g., Myelin Basic Protein)
-
Novex Tris-Glycine gels
-
Sample buffer
-
Kodak-Biomax XR film
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microcentrifuge tube, combine the kinase buffer, recombinant Aurora kinase, and the appropriate concentration of this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding γ-³²P-ATP and the substrate.
-
Incubate the reaction mixture for 30 minutes at 30°C.[5]
-
Stop the reaction by adding sample buffer.[5]
-
Separate the reaction products by SDS-PAGE using Novex Tris-Glycine gels.[5]
-
Dry the gel on a vacuum gel drier at 80°C for 1 hour.[5]
-
Expose the dried gel to Kodak-Biomax XR film to visualize the phosphorylated substrate.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits kinase activity by 50%.[5]
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of a colorimetric MTT assay to determine the GI50 of this compound in cancer cell lines.
Materials:
-
Human tumor cell lines (e.g., HCT116, HeLa, MV4-11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multilabel plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0 to 50 µM) for 72 hours.[3][5] Include a DMSO-treated vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multilabel plate reader.[3]
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log of this compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Human tumor cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells and allow them to attach overnight.
-
Treat the cells with this compound (e.g., at a concentration of 2 x GI50) or DMSO for 24 and 48 hours.[6]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Gate the cell populations to determine the percentage of cells in the sub-G1, G1, S, G2/M, and >4N phases of the cell cycle.[6]
Western Blot Analysis of Protein Expression and Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of Histone H3 and the expression of p21 and p53.
Materials:
-
Human tumor cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Histone H3, anti-p21, anti-p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells and treat with various concentrations of this compound or DMSO for the desired time points (e.g., 8 and 24 hours for phospho-Histone H3).[2]
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in sample buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
For Histone H3 analysis, a separate histone extraction protocol may be required for optimal results.[2]
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: CCT129202 Stock Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and application of a stock solution for CCT129202, a potent and selective ATP-competitive inhibitor of Aurora kinases.[1][2][3] this compound has been shown to inhibit Aurora A, B, and C kinases, leading to cell cycle arrest and apoptosis in various cancer cell lines.[4][5][6] This document outlines the necessary materials, step-by-step procedures for solubilization, and guidelines for use in in vitro cell-based assays. Additionally, it includes a summary of the compound's solubility and a diagram of its signaling pathway to facilitate experimental design and data interpretation.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 497.02 g/mol | [2] |
| Solubility in DMSO | 3 mg/mL (6.03 mM) | [2][6] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| IC50 for Aurora A | 0.042 µM | [2][3] |
| IC50 for Aurora B | 0.198 µM | [2][3] |
| IC50 for Aurora C | 0.227 µM | [2][3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Weighing: Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.97 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.97 mg, add 1 mL of DMSO. It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of this compound.[2]
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][7]
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
Cultured cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment. It is important to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the various concentrations of this compound or the vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
Incubation: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), or cell cycle progression (e.g., flow cytometry).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathway affected by the inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
CCT129202 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and cellular effects of CCT129202, a potent, ATP-competitive pan-Aurora kinase inhibitor. The provided protocols offer step-by-step guidance for in vitro cell-based assays.
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its biological activity.
Solubility Data:
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 3 mg/mL | 6.03 mM | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[1] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Stock Solution Preparation (10 mM in DMSO):
To prepare a 10 mM stock solution of this compound (Molecular Weight: 497.58 g/mol ), add 2.01 mL of fresh DMSO to 1 mg of the compound, or 10.06 mL to 5 mg. Ensure the compound is fully dissolved by vortexing. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Storage:
-
Solid Compound: Store at -20°C or -80°C.
-
DMSO Stock Solution: Store at -20°C for up to one year or at -80°C for up to two years.[3]
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis. Inhibition of these kinases leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis in cancer cells. The compound has demonstrated high selectivity for Aurora A and B.[2][4] Specifically, treatment with this compound has been shown to decrease the phosphorylation of histone H3, a downstream target of Aurora B.[2] Furthermore, this compound can induce the expression of the cyclin-dependent kinase inhibitor p21, leading to hypophosphorylation of the retinoblastoma (Rb) protein and subsequent inhibition of the E2F transcription factor.[3]
References
Application Notes: Effective Concentration and Cellular Effects of CCT129202 in HCT116 Cells
For Research Use Only.
Introduction
CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, which are key regulators of mitosis.[1][2] Overexpression of Aurora kinases is common in various human tumors and is associated with genetic instability. This compound has been shown to inhibit the proliferation of multiple human tumor cell lines, including the colorectal carcinoma cell line HCT116.[1][2] These application notes provide detailed protocols for determining the effective concentration of this compound in HCT116 cells and analyzing its effects on cell viability, cell cycle progression, and apoptosis. The underlying signaling pathway involving p53 is also described.
HCT116 Cell Line Characteristics
The HCT116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research.[3][4] It is an adherent epithelial cell line.[3] Genetically, HCT116 cells are noted for a mutation in the KRAS oncogene.[5]
Effective Concentrations of this compound in HCT116 Cells
The anti-proliferative activity of this compound in HCT116 cells has been quantified to determine the concentration that inhibits 50% of cell growth (GI50). Based on this, specific concentrations have been used to elucidate the cellular mechanisms of action.
| Parameter | Concentration | Effect in HCT116 Cells | Reference |
| GI50 | Not explicitly stated in the provided abstracts, but experiments were conducted at multiples of this value. | 50% growth inhibition. | |
| Working Concentration | 350 nmol/L | Upregulation of p21, hypophosphorylation of Rb, and stabilization of p53.[6] | [6] |
| Working Concentration | 700 nmol/L (2 x GI50) | Accumulation of cells with ≥4N DNA content and induction of apoptosis. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of HCT116 cells.
Materials:
-
HCT116 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)[7]
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., a serial dilution around the expected GI50) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).[7]
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the culture medium and add 150 µl of DMSO to each well.[7]
-
Shake the plate for 20 minutes at room temperature to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of HCT116 cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol[8]
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[8]
-
RNase A solution (100 µg/mL in PBS)[8]
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentration of this compound (e.g., 700 nmol/L) or a vehicle control for 24 and 48 hours.[8]
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[8]
-
Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol (B145695) dropwise for fixation.[8]
-
Incubate the cells at 4°C for at least 1 hour.[8]
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.[8]
-
Wash the cell pellet twice with PBS.[8]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[8]
-
Incubate in the dark for 30 minutes at room temperature.[8]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[8]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection of apoptosis in HCT116 cells treated with this compound using Annexin V-FITC and PI double staining followed by flow cytometry.
Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere.[9]
-
Treat the cells with the desired concentration of this compound (e.g., 700 nmol/L) or a vehicle control for the desired time point (e.g., 48 hours).[9]
-
Harvest both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS and centrifuge.[7]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/ml.[1][9]
-
Transfer 100 µl of the cell suspension to a flow cytometry tube.[1]
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µl of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in HCT116 cells.
Caption: Experimental workflows for analyzing this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Cellosaurus cell line HCT 116 (CVCL_0291) [cellosaurus.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for CCT129202 In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for regulating mitosis.[1][2] Overexpression of Aurora kinases is frequently observed in a wide range of human cancers and is associated with genetic instability and tumorigenesis.[1][3] this compound has demonstrated significant anti-proliferative activity in various human tumor cell lines and has shown efficacy in in vivo xenograft models.[2][4] These application notes provide detailed protocols for in vivo xenograft studies using this compound, along with its mechanism of action and relevant quantitative data.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[3][5] Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts proper chromosome segregation and cytokinesis.[6] This leads to a cascade of cellular events including:
-
Inhibition of Histone H3 Phosphorylation: A direct marker of Aurora B kinase activity.[4][7]
-
Induction of p21: A cyclin-dependent kinase inhibitor, which can occur in a p53-dependent or independent manner.[5][8]
-
Hypophosphorylation of Retinoblastoma (Rb) protein: Leading to inhibition of the E2F transcription factor.[1][8]
-
Cell Cycle Arrest and Apoptosis: Cells treated with this compound accumulate with a DNA content of 4N or greater, ultimately leading to programmed cell death.[1][8]
-
Stabilization of p53: Inhibition of Aurora A can lead to the stabilization of the p53 tumor suppressor protein.[2][5]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits Aurora kinases, leading to downstream effects on cell cycle regulation and apoptosis.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a human colon cancer xenograft model.
| Cell Line | Animal Model | Treatment | Dosing Schedule | Study Duration | Endpoint | Result |
| HCT116 | Athymic Nude Mice | This compound | 100 mg/kg/day, intraperitoneal (i.p.) | 9 days | Tumor Growth Inhibition | 57.7%[5] |
Experimental Workflow
The diagram below outlines the typical workflow for an in vivo xenograft study with this compound.
Caption: Workflow for a typical in vivo xenograft study with this compound.
Detailed Experimental Protocols
Materials
-
Cell Line: HCT116 human colon carcinoma cells
-
Animals: Female athymic nude mice (e.g., NCr nu/nu)
-
Reagents:
-
This compound
-
Vehicle control (e.g., appropriate buffer or solvent for this compound)
-
Matrigel (or similar extracellular matrix gel)
-
Cell culture medium (e.g., McCoy's 5A) with supplements
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
-
Protocol
1. Cell Culture and Preparation
-
Culture HCT116 cells in the recommended medium in a 37°C, 5% CO2 incubator.
-
Passage cells regularly to maintain exponential growth.
-
On the day of implantation, harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS.
-
Count the cells and assess viability (should be >95%).
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
2. Tumor Cell Implantation
-
Anesthetize the athymic nude mice.
-
Subcutaneously inject 100 µL of the HCT116 cell suspension into the right flank of each mouse.
3. Tumor Growth and Monitoring
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the animals regularly.
4. Drug Administration
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare a stock solution of this compound and the vehicle control.
-
Administer this compound intraperitoneally (i.p.) at a dose of 100 mg/kg daily.
-
Administer the vehicle control to the control group using the same volume and schedule.
-
Continue treatment for the specified duration (e.g., 9 days).[8]
5. Endpoint Analysis
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and measure their final weight and volume.
-
(Optional) Collect tumor tissue and blood samples for pharmacokinetic (PK) and pharmacodynamic (PD) analysis. For PD analysis, assess biomarkers such as phospho-histone H3 levels.[4]
Note: All animal procedures should be performed in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis Using CCT129202 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT129202 is a potent and selective small molecule inhibitor of Aurora kinases, which are key regulators of mitotic progression.[1][2] This compound inhibits both Aurora A and Aurora B kinases, leading to defects in mitotic spindle formation, chromosome segregation, and cytokinesis.[2] Consequently, treatment with this compound induces a delay in mitosis, resulting in an accumulation of cells with 4N or greater DNA content, followed by apoptosis.[1][3] These characteristics make this compound a valuable tool for studying cell cycle regulation and a potential anti-cancer therapeutic. Flow cytometry, in conjunction with a DNA intercalating dye such as propidium (B1200493) iodide (PI), is a powerful technique to quantitatively assess the effects of this compound on cell cycle distribution.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Aurora kinases.[2] Inhibition of Aurora A and B disrupts their critical functions in mitosis. Aurora A is essential for centrosome maturation and separation, as well as for the assembly of a bipolar mitotic spindle.[4][5] Aurora B, a component of the chromosomal passenger complex, is crucial for correcting improper microtubule-kinetochore attachments and for orchestrating cytokinesis.[4] By inhibiting these kinases, this compound leads to aberrant mitosis. Downstream effects of this compound treatment include the induction of the cyclin-dependent kinase inhibitor p21, which in turn leads to hypophosphorylation of the retinoblastoma protein (Rb) and inhibition of the E2F transcription factor.[3]
Data Presentation
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of HCT116 human colon carcinoma cells, as determined by flow cytometry with propidium iodide staining.
| Treatment | Duration | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) | >4N (%) |
| DMSO (0.1%) | 24h | 1.5 | 55.6 | 18.7 | 20.1 | 4.1 |
| This compound (700 nmol/L) | 24h | 4.7 | 10.3 | 11.2 | 34.5 | 39.3 |
| DMSO (0.1%) | 48h | 2.3 | 60.1 | 15.4 | 18.2 | 4.0 |
| This compound (700 nmol/L) | 48h | 18.5 | 9.8 | 6.5 | 15.8 | 49.4 |
Data derived from a study on HCT116 cells.[6]
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound prior to cell cycle analysis.
Materials:
-
Cultured cells (e.g., HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and resume growth for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. Also, prepare a vehicle control with an equivalent concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours) at 37°C with 5% CO2.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the preparation of this compound-treated cells for cell cycle analysis using propidium iodide (PI) staining.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash step.
-
Fixation: Centrifuge the cells again and discard the supernatant. Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 4 ml of cold 70% ethanol dropwise to the cell suspension.
-
Storage: Fixed cells can be stored at -20°C for at least 24 hours before staining. For longer storage, store at -20°C for up to several weeks.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel to properly resolve the G1, S, and G2/M peaks.
Visualizations
Caption: this compound inhibits Aurora A and B, leading to mitotic defects and cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using this compound and flow cytometry.
References
- 1. apexbt.com [apexbt.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of Phospho-Histone H3 (Ser10) Inhibition by CCT129202 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of phosphorylated Histone H3 at serine 10 (p-H3 (Ser10)) using Western blot analysis following treatment of cells with CCT129202, a potent and selective Aurora kinase inhibitor.[1][2][3][4] this compound has been shown to inhibit the proliferation of various human tumor cell lines by inducing aberrant mitosis, which is associated with a decrease in histone H3 phosphorylation.[2][4] This application note offers a comprehensive methodology, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow to facilitate the accurate assessment of this compound activity.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, plays a crucial role in the regulation of mitosis, including centrosome maturation, chromosome segregation, and cytokinesis.[1][3][5] Overexpression of these kinases is linked to genetic instability and is observed in a wide range of human cancers, making them attractive targets for cancer therapy.[1][3] Histone H3 phosphorylation at serine 10 is a key event during mitosis, essential for proper chromosome condensation and segregation.[5][6][7][8] Aurora B kinase is a primary kinase responsible for this phosphorylation event.[5][9][10]
This compound is a small molecule inhibitor that demonstrates high selectivity for Aurora kinases.[1][2] As an ATP-competitive inhibitor, this compound effectively abrogates Aurora kinase activity, leading to a reduction in the phosphorylation of its substrates, including histone H3.[2][4] Monitoring the levels of p-H3 (Ser10) serves as a reliable pharmacodynamic biomarker for assessing the biological activity of Aurora kinase inhibitors like this compound in both in vitro and in vivo models.[3][11]
Signaling Pathway
The phosphorylation of histone H3 at serine 10 is a critical step in the G2/M transition of the cell cycle, promoting chromosome condensation. This process is primarily mediated by Aurora B kinase. Inhibition of Aurora B by this compound disrupts this signaling cascade, leading to a decrease in p-H3 (Ser10) levels and subsequent mitotic defects.
Caption: this compound inhibits Aurora B kinase, preventing Histone H3 phosphorylation.
Experimental Workflow
The following diagram outlines the key steps for assessing the effect of this compound on histone H3 phosphorylation.
Caption: Workflow for Western blot analysis of p-H3 after this compound treatment.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes of this compound treatment on p-H3 (Ser10) levels based on published data.
| Cell Line | This compound Concentration | Treatment Time | p-H3 (Ser10) Inhibition (%) | Reference |
| HCT116 | 100 nM | 8 hours | ~50% | [11] |
| HCT116 | 350 nM | 8 hours | >75% | [11] |
| HCT116 | 700 nM | 8 hours | >90% | [11] |
| HCT116 | 350 nM | 24 hours | >90% | [11] |
| HCT116 Xenograft | 100 mg/kg (single dose) | 30 minutes | ~50% | [4] |
Detailed Experimental Protocol
This protocol is optimized for the detection of p-H3 (Ser10) in cultured cells treated with this compound.
Materials and Reagents:
-
Cell line (e.g., HCT116 human colon carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)[12][13]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 15% acrylamide (B121943) for histone separation)[14]
-
PVDF membrane (0.2 µm pore size recommended for small proteins)[15]
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[14][16]
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10) antibody
-
Mouse or Rabbit anti-total Histone H3 antibody (as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100, 350, 700 nM) for the desired time points (e.g., 8 and 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.[11]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[12]
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors directly to the plate.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes.[17]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 15% SDS-PAGE gel.[13][18]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Wash the membrane briefly with TBST.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[18]
-
Incubate the membrane with the primary antibody against p-H3 (Ser10) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[17][18]
-
Wash the membrane three times for 10 minutes each with TBST.[18]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[17][18]
-
Wash the membrane three times for 10 minutes each with TBST.[18]
-
-
Signal Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Ensure the signal is not saturated to allow for accurate quantification.[12]
-
-
Stripping and Re-probing for Total Histone H3 (Loading Control):
-
If necessary, strip the membrane of the p-H3 (Ser10) antibodies using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block as in step 6.
-
Incubate with the primary antibody against total Histone H3.
-
Repeat the subsequent washing, secondary antibody incubation, and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-H3 (Ser10) signal to the total Histone H3 signal for each sample to account for any loading variations.[19]
-
Troubleshooting
For common Western blot issues such as high background, weak or no signal, and non-specific bands, refer to standard troubleshooting guides.[13][14][15][16] Key considerations for this specific protocol include:
-
Phosphatase Activity: Always use freshly prepared lysis buffer with phosphatase inhibitors and keep samples on ice to prevent dephosphorylation of H3.[13]
-
Blocking Agent: Use BSA instead of non-fat dry milk to avoid high background from endogenous phosphoproteins.[14]
-
Antibody Specificity: Ensure the p-H3 (Ser10) antibody does not cross-react with other histone modifications.[7]
By following this detailed protocol, researchers can reliably and quantitatively assess the inhibitory effect of this compound on Histone H3 phosphorylation, providing valuable insights into its mechanism of action.
References
- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocare.net [biocare.net]
- 7. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phosphorylation of histone H3: a balancing act between chromosome condensation and transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining Following CCT129202 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, chromosome segregation, and cytokinesis.[1][3] Overexpression of Aurora kinases is common in various human cancers and is associated with genetic instability and tumorigenesis.[1][3] this compound, as an ATP-competitive inhibitor, disrupts the normal progression of mitosis, leading to an accumulation of cells with a DNA content of 4N or greater, spindle defects, and ultimately, apoptosis.[1][4]
Immunofluorescence (IF) is a powerful technique to visualize the cellular effects of this compound treatment. By staining for key mitotic proteins, researchers can qualitatively and quantitatively assess the phenotypic consequences of Aurora kinase inhibition. This document provides detailed protocols for the immunofluorescent staining of α-tubulin and phosphorylated Histone H3 at Serine 10 (p-H3-Ser10) in cells treated with this compound. These markers allow for the direct observation of mitotic spindle abnormalities and the inhibition of Aurora B activity, respectively.
Mechanism of Action of this compound
This compound selectively inhibits Aurora kinases A and B.[1][2] Inhibition of Aurora A leads to defects in centrosome separation and maturation, resulting in abnormal mitotic spindles.[5] Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts the proper attachment of microtubules to kinetochores and compromises the spindle assembly checkpoint.[5] A direct downstream substrate of Aurora B is Histone H3, which is phosphorylated at Serine 10 during mitosis.[6] Treatment with this compound leads to a significant decrease in p-H3-Ser10 levels.[1][7] The culmination of these mitotic disruptions is cell cycle arrest and the induction of apoptosis.[1]
Data Presentation
The following tables summarize expected quantitative outcomes from treating cancer cell lines with this compound, based on published data for this compound and other Aurora kinase inhibitors.
Table 1: Effect of this compound on Cell Cycle Progression in HCT116 Cells
| Treatment | % of Cells in Sub-G1 | % of Cells in G1 | % of Cells in S | % of Cells in G2-M | % of Cells with >4N DNA |
| Vehicle (DMSO) | 2.5 | 55.0 | 15.0 | 27.5 | <1 |
| This compound (700 nM, 24h) | 5.0 | 10.0 | 10.0 | 35.0 | 40.0 |
| This compound (700 nM, 48h) | 15.0 | 5.0 | 5.0 | 25.0 | 50.0 |
Data adapted from flow cytometry analysis in a study by Chan et al.[2]
Table 2: Quantification of Mitotic Spindle Defects Induced by Aurora Kinase Inhibition
| Treatment | Cell Line | % of Cells with Normal Bipolar Spindles | % of Cells with Abnormal Spindles (Multipolar, Monopolar, etc.) |
| Vehicle Control | HeLa | 97 | 3 |
| Aurora A Kinase-Inactive Mutant | HeLa | 80 | 20 |
Data adapted from a study on Aurora A kinase-inactive mutants, demonstrating a quantifiable increase in abnormal mitotic spindles.[1] Similar effects are expected with this compound treatment.
Experimental Protocols
Experimental Workflow
The overall workflow for immunofluorescence staining after this compound treatment involves cell culture and treatment, followed by fixation, permeabilization, immunostaining, and finally, image acquisition and analysis.
Detailed Protocol: Co-staining of α-tubulin and p-H3-Ser10
This protocol is optimized for adherent cells (e.g., HCT116, HeLa) grown on glass coverslips.
Materials:
-
Cell line of interest (e.g., HCT116)
-
This compound (dissolved in DMSO)
-
Glass coverslips (sterile)
-
6-well or 12-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10) antibody
-
Mouse anti-α-tubulin antibody
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG, conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
Goat anti-mouse IgG, conjugated to a different fluorophore (e.g., Alexa Fluor 488)
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium. For HCT116 cells, a concentration range of 350-700 nM is recommended.[2]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Aspirate the old medium and add the this compound-containing or vehicle control medium.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-p-H3-Ser10 and mouse anti-α-tubulin) in Blocking Buffer to their recommended concentrations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the coverslips three times with PBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this point onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Aspirate the secondary antibody solution and wash three times with PBST for 5-10 minutes each.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope.
-
Acquire images using the appropriate filter sets for DAPI (blue), the α-tubulin stain (e.g., green), and the p-H3-Ser10 stain (e.g., red).
-
Quantify the results by counting the percentage of cells with abnormal mitotic spindles (e.g., multipolar, monopolar) and by measuring the fluorescence intensity of p-H3-Ser10 in mitotic cells.
-
References
- 1. Aurora-A kinase-inactive mutants disrupt the interaction with Ajuba and cause defects in mitotic spindle formation and G2/M phase arrest in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualizing histone modifications in living cells: spatiotemporal dynamics of H3 phosphorylation during interphase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone H3 phospho-regulation by KimH3 in both interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability (MTT) Assay with CCT129202 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2] Specifically, this compound acts as an ATP-competitive inhibitor of Aurora A, Aurora B, and Aurora C kinases.[1] Inhibition of these kinases disrupts various mitotic processes, including centrosome maturation, chromosome segregation, and cytokinesis, ultimately leading to mitotic arrest and apoptosis in proliferating cancer cells.[2][3] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
A clarifying note on the target of this compound: Initial inquiry mentioned PPM1D. However, extensive research indicates that this compound is a well-characterized inhibitor of Aurora kinases.[1][2][3] No direct inhibitory activity of this compound on PPM1D has been reported in the reviewed literature. The signaling pathway and experimental design described herein are based on its established mechanism as an Aurora kinase inhibitor.
The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[4] This protocol is designed to be a comprehensive guide for researchers evaluating the anti-proliferative activity of this compound.
Data Presentation
The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of this compound in various human cancer cell lines, providing a reference for dose-range finding experiments.
| Cell Line | Cancer Type | GI50 (µM) |
| MV4-11 | Leukemia | 0.08 |
| COLO 205 | Colon | 0.1 - 1.0 |
| SW620 | Colon | 0.1 - 1.0 |
| HCT116 | Colon | 0.1 - 1.0 |
| HT-29 | Colon | 0.1 - 1.0 |
| KM12 | Colon | 0.1 - 1.0 |
| HeLa | Cervical | 0.1 - 1.0 |
| A2780 | Ovarian | 0.1 - 1.0 |
| OVCAR-8 | Ovarian | 0.1 - 1.0 |
| MDA-MB-157 | Breast | 1.7 |
Data compiled from multiple sources.[5]
Experimental Protocols
Materials and Reagents
-
Human cancer cell line of interest (e.g., HCT116, HeLa)
-
This compound (CAS: 942947-93-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Detailed Methodology: MTT Assay for Cell Viability
This protocol is optimized for a 96-well plate format.
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment and recovery.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the treated wells).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Day 4 (after 48h treatment): MTT Assay
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the GI50 (or IC50) value, which is the concentration of this compound that causes 50% inhibition of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for the MTT cell viability assay with this compound treatment.
Caption: Signaling pathway of this compound-mediated Aurora kinase inhibition and its cellular consequences.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
CCT129202 not inducing cell cycle arrest
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers using CCT129202, a potent Aurora kinase inhibitor.
Troubleshooting Guide: this compound Not Inducing Expected Cell Cycle Phenotype
Issue: You are treating your cells with this compound but are not observing the expected cell cycle arrest or cellular phenotype. It is important to note that this compound, as an Aurora kinase inhibitor, does not cause a classic cell cycle arrest at a single checkpoint (e.g., G1 or G2/M). Instead, its mechanism of action leads to mitotic defects, resulting in an accumulation of cells with a DNA content of 4N or greater (polyploidy), followed by apoptosis.
If you are not observing an increase in the >4N cell population or other expected downstream effects, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected this compound experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound a GSPT1 degrader?
No, this is a common misconception. This compound is a small molecule inhibitor of Aurora kinases A and B.[1][2] It is an ATP-competitive inhibitor and does not induce the degradation of GSPT1.[3] GSPT1 degraders are a distinct class of molecules, often referred to as molecular glues, that function through a different mechanism involving the CRL4-CRBN E3 ubiquitin ligase complex.[4][5]
Q2: What is the expected cell cycle phenotype after this compound treatment?
This compound treatment leads to defects in mitosis, including abnormal spindle formation.[1][6] This abrogates the mitotic checkpoint, causing cells to exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage. This results in the accumulation of cells with a DNA content of 4N or greater (polyploidy), which can be observed by flow cytometry.[1][7] Ultimately, this leads to apoptosis.[1]
Q3: At what concentration should I use this compound?
The effective concentration of this compound is cell line-dependent. The half-maximal growth inhibition (GI50) values typically range from 0.08 µM to 1.7 µM in various human tumor cell lines.[3] For HCT116 cells, a GI50 of approximately 350 nmol/L has been reported.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Why am I not seeing a decrease in phosphorylated Histone H3?
A decrease in the phosphorylation of Histone H3 at Serine 10 is a key indicator of Aurora B kinase inhibition.[6] If you are not observing this effect, consider the following:
-
Timing: The effect can be rapid. In HCT116 cells, a significant reduction can be seen as early as 30 minutes post-treatment.[3]
-
Antibody Quality: Ensure your anti-phospho-Histone H3 (Ser10) antibody is validated and working correctly.
-
Protein Extraction and Western Blot Protocol: Optimize your protocol to ensure the detection of histone modifications.
Q5: Could my cell line be resistant to this compound?
Yes, intrinsic or acquired resistance to Aurora kinase inhibitors can occur. The sensitivity of different cell lines to this compound varies.[3] If you suspect resistance, consider using a positive control cell line known to be sensitive, such as HCT116.
Quantitative Data Summary
The following table summarizes the effects of this compound on the cell cycle distribution of HCT116 human colon carcinoma cells.
| Treatment Condition | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) | >4N (%) |
| DMSO (Vehicle Control) | 1.4 | 48.2 | 21.3 | 29.1 | 0 |
| This compound (700 nmol/L) for 24h | 3.6 | 17.6 | 13.7 | 37.9 | 27.2 |
| This compound (700 nmol/L) for 48h | 18.5 | 11.9 | 6.8 | 13.9 | 48.9 |
Data adapted from Chan et al., Molecular Cancer Therapeutics, 2007.[8]
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is designed to assess the changes in cell cycle distribution following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting and are approximately 70-80% confluent after treatment.
-
Drug Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin.
-
Collect the cells, including any floating cells from the medium, into a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content channel (e.g., FL2-A).
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G1, S, G2/M, and >4N).
-
Signaling Pathway and Mechanism of Action
This compound Mechanism of Action
Caption: Mechanism of action of this compound as an Aurora kinase inhibitor.
References
- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Core-Clock Genes Regulate Proliferation and Invasion via a Reciprocal Interplay with MACC1 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle-Dependent Rho GTPase Activity Dynamically Regulates Cancer Cell Motility and Invasion In Vivo | PLOS One [journals.plos.org]
- 8. Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCT129202 Off-Target Kinase Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Aurora kinase inhibitor, CCT129202. The information is designed to help identify and mitigate potential off-target kinase effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, ATP-competitive pan-inhibitor of Aurora kinases, with the highest affinity for Aurora A.[1] Its primary targets are Aurora A, Aurora B, and Aurora C, which are key regulators of mitosis.[1]
Q2: What are the known or potential off-target kinases of this compound?
Q3: I am observing a phenotype in my cellular assay that is inconsistent with Aurora kinase inhibition. Could this be an off-target effect?
A3: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. For example, if you observe effects at concentrations significantly different from the IC50 values for Aurora kinases, or if the cellular outcome does not align with the known roles of Aurora kinases in cell cycle progression and cytokinesis, it is prudent to investigate off-target possibilities.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target phenotype.
-
Use appropriate controls: Include a structurally unrelated Aurora kinase inhibitor to confirm that the observed phenotype is due to Aurora kinase inhibition and not a chemical scaffold-specific off-target effect.
-
Characterize your cell line: Ensure your cell line expresses the target Aurora kinases and that the pathway is active.
-
Consider the ATP concentration: In biochemical assays, use an ATP concentration close to the Km of the kinase to better reflect physiological conditions and obtain more relevant IC50 values.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential off-target effects of this compound.
Issue: Unexpected Phenotype Observed
An unexpected cellular response that does not correlate with the known functions of Aurora kinases.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected phenotypes.
Step 1: Dose-Response Analysis
-
Action: Perform a detailed dose-response curve with this compound in your cellular assay.
-
Interpretation: Compare the EC50 of your observed phenotype with the known IC50 values for Aurora A, B, and C. A significant discrepancy suggests a potential off-target effect.
Step 2: Use an Orthogonal Control
-
Action: Treat your cells with a structurally unrelated Aurora kinase inhibitor (e.g., a compound from a different chemical class).
-
Interpretation: If the unrelated inhibitor recapitulates the phenotype, it is more likely an on-target effect. If the phenotype is unique to this compound, it points towards an off-target effect related to its specific chemical structure.
Step 3: Confirm On-Target Engagement
-
Action: Directly measure the engagement of this compound with Aurora kinases in your cells using techniques like a Cellular Thermal Shift Assay (CETSA).
-
Interpretation: Confirmation of target engagement at concentrations that produce the phenotype strengthens the case for an on-target effect. Lack of engagement at these concentrations strongly suggests an off-target mechanism.
Step 4: Validate Potential Off-Targets
-
Action: If an off-target effect is suspected, investigate the involvement of known this compound off-targets (e.g., FGFR3). Use siRNA/shRNA to knockdown the suspected off-target kinase and see if it phenocopies the effect of this compound. Alternatively, use a selective inhibitor for the suspected off-target to see if it produces the same phenotype.
-
Interpretation: If genetic or pharmacological inhibition of a specific kinase mimics the effect of this compound, you have identified a likely off-target.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound against its primary targets and some known off-targets.
| Kinase Target | IC50 / Ki (nM) | % Inhibition @ 1µM | Reference |
| On-Targets | |||
| Aurora A | IC50: 42 | 92% | [1][2] |
| Aurora B | IC50: 198 | 60% | [1][2] |
| Aurora C | IC50: 227 | - | [1] |
| Aurora A | Ki: 49.8 | - | [2] |
| Off-Targets | |||
| FGFR3 | - | 27% | [2] |
| GSK3β | Less Potent | - | [1] |
| PDGFRβ | Less Potent | - | [1] |
| CRAF | - | Inactive | [2] |
Note: This is not an exhaustive list of all potential off-target kinases. A comprehensive kinome-wide screen with IC50 determinations would be necessary for a complete selectivity profile.
Experimental Protocols
1. In Vitro Kinase Assay (Generic ADP-Glo™ Format)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay.
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Purified recombinant kinase (target or potential off-target)
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a multi-well plate, add the purified kinase, its substrate, and the this compound dilutions (or vehicle control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The light output is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
2. Cellular Assay for Off-Target Validation: Western Blot for Phospho-Substrates
This protocol is designed to determine if this compound inhibits a suspected off-target kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific for the substrate of the suspected off-target kinase and total protein for the substrate and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time. Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated substrate of the suspected off-target kinase.
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total substrate protein and a loading control to ensure equal protein loading.
-
Data Analysis: A decrease in the phosphorylation of the substrate in this compound-treated cells compared to the control indicates inhibition of the upstream kinase.
Signaling Pathway Diagram
The primary mechanism of action of this compound is the inhibition of Aurora kinases, which disrupts mitosis. However, off-target inhibition of other kinases, such as FGFR3, can lead to the modulation of other signaling pathways.
Caption: this compound on- and potential off-target pathways.
References
Technical Support Center: CCT129202 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PPM1D (Wip1) inhibitor CCT129202 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the protein phosphatase PPM1D, also known as Wip1 (Wild-type p53-induced phosphatase 1). PPM1D is a negative regulator of the DNA damage response (DDR) pathway. By inhibiting PPM1D, this compound enhances the phosphorylation of key DDR proteins, including CHK2 and p53, leading to cell cycle arrest and apoptosis in cancer cells with activated DDR pathways.
Q2: What is the recommended starting dose for this compound in mouse models?
A2: The recommended starting dose for this compound in mouse models is typically 100 mg/kg, administered orally (p.o.) once or twice daily. However, the optimal dose can vary depending on the tumor model and experimental endpoint. It is advisable to perform a dose-escalation study to determine the most effective and well-tolerated dose for your specific model.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound can be formulated as a suspension in a vehicle consisting of 1% carboxymethylcellulose (CMC) and 0.1% Tween 80 in water. It is crucial to ensure the compound is uniformly suspended before each administration.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: Following oral administration of 100 mg/kg in mice, this compound exhibits moderate oral bioavailability and reaches plasma concentrations sufficient to engage the PPM1D target in tumors. Peak plasma concentrations are typically observed within a few hours of administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility or precipitation of this compound during formulation. | - Incorrect vehicle composition.- Inadequate mixing or sonication. | - Ensure the vehicle is prepared correctly (1% CMC, 0.1% Tween 80 in water).- Use a sonicator or homogenizer to aid in suspension.- Prepare fresh formulations daily. |
| Inconsistent tumor growth inhibition between animals. | - Inaccurate dosing due to poor suspension.- Variability in tumor size at the start of treatment.- Differences in drug metabolism between individual animals. | - Ensure the this compound suspension is vortexed thoroughly before each gavage.- Randomize animals into treatment groups based on tumor volume.- Increase the number of animals per group to improve statistical power. |
| Observed toxicity or weight loss in treated animals. | - Dose is too high for the specific mouse strain or tumor model.- Off-target effects at higher concentrations. | - Reduce the dose of this compound.- Decrease the frequency of administration (e.g., from twice daily to once daily).- Closely monitor animal health, including daily weight checks. |
| Lack of efficacy in a specific tumor model. | - The tumor model may not be dependent on the PPM1D pathway.- Insufficient drug exposure at the tumor site.- The tumor has acquired resistance mechanisms. | - Confirm the activation of the DNA damage response pathway in your tumor model (e.g., by checking for phosphorylated CHK2 or p53).- Perform pharmacokinetic analysis to measure drug concentrations in plasma and tumor tissue.- Consider combination therapies with DNA-damaging agents to enhance sensitivity. |
Experimental Protocols
In Vivo Efficacy Study in a Human Cancer Xenograft Model
-
Cell Culture and Implantation:
-
Culture the human cancer cell line of interest (e.g., a line with known DNA damage response activation) under standard conditions.
-
Harvest cells and resuspend them in an appropriate medium (e.g., a 1:1 mixture of media and Matrigel).
-
Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in 1% CMC, 0.1% Tween 80 in water at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
Administer this compound or vehicle control orally (p.o.) to the respective groups at the determined frequency (e.g., once or twice daily).
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection and Processing:
-
Collect tumor tissue and other relevant organs at specified time points after the final dose of this compound.
-
Snap-freeze tissues in liquid nitrogen or fix them in formalin for subsequent analysis.
-
-
Western Blotting:
-
Prepare protein lysates from the frozen tumor tissues.
-
Perform Western blot analysis to assess the phosphorylation status of PPM1D substrates, such as phospho-CHK2 (Thr68) and phospho-p53 (Ser15).
-
An increase in the phosphorylation of these proteins in the this compound-treated group compared to the vehicle-treated group indicates target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PPM1D, enhancing DNA damage response signaling.
Caption: Workflow for an in vivo efficacy study of this compound.
CCT129202 stability issues in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of the Aurora kinase inhibitor CCT129202, with a focus on addressing potential stability issues in long-term experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound.[1][2][3] The following table summarizes the recommended storage conditions for both the solid compound and stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (lyophilized powder) | -20°C | ≥ 4 years[1] | Keep tightly sealed and protected from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: What is the solubility of this compound in common solvents?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3]
| Solvent | Solubility |
| DMSO | ~3 mg/mL[1][3] |
For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is not toxic to the cells (typically below 0.5%).
Q3: How stable is this compound in cell culture medium during long-term experiments?
A3: There is limited publicly available data on the specific half-life and degradation kinetics of this compound in cell culture medium at 37°C. The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly depending on factors such as the chemical structure of the compound, the pH and composition of the medium, and the presence of serum proteins. For long-term experiments (e.g., exceeding 72 hours), it is advisable to replenish the medium with freshly prepared this compound every 48-72 hours to maintain a consistent effective concentration. For critical long-term studies, it is recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1][4] These kinases are crucial for proper cell division (mitosis). By inhibiting Aurora kinases, this compound disrupts several mitotic processes, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death) in cancer cells.[1][4]
Troubleshooting Guide: this compound in Long-Term Experiments
This guide addresses common issues that may arise during long-term experiments with this compound, with a focus on potential stability-related problems.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Diminished or loss of inhibitor effect over time | Degradation of this compound: The compound may be degrading in the cell culture medium at 37°C over the course of the experiment. | - Replenish the medium: For experiments lasting longer than 72 hours, replace the culture medium with fresh medium containing this compound every 48-72 hours. - Perform a stability test: If feasible, determine the stability of this compound in your specific cell culture medium using analytical methods like HPLC. |
| Cellular metabolism: Cells may metabolize the compound over time, reducing its effective concentration. | - Increase dosing frequency: Similar to replenishing the medium, more frequent addition of the compound may be necessary. | |
| Inconsistent results between experiments | Inconsistent preparation of this compound solutions: Variations in weighing, dissolving, or diluting the compound can lead to different effective concentrations. | - Standardize solution preparation: Develop and adhere to a strict protocol for preparing stock and working solutions. - Use fresh dilutions: Prepare fresh dilutions from a validated stock solution for each experiment. |
| Degradation of stock solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the stock solution. | - Aliquot stock solutions: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[2] | |
| Unexpected cellular phenotypes or off-target effects | High concentration of this compound: Using a concentration that is too high can lead to non-specific effects. | - Perform a dose-response experiment: Determine the optimal concentration of this compound for your specific cell line and experimental endpoint. |
| Degradation products: The degradation products of this compound may have their own biological activities. | - Confirm compound integrity: If unexpected results persist, consider verifying the purity of your this compound stock using analytical methods. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,500 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0 to 50 µM) for 72 hours.[2] Include a vehicle control (DMSO) at the same final concentration used for the highest this compound dose.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50).
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound primarily targets Aurora kinases A and B, which are key regulators of mitosis. Inhibition of these kinases leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis. One of the key downstream effects is the stabilization of the tumor suppressor protein p53 and the subsequent induction of the cyclin-dependent kinase inhibitor p21.[4][5] This leads to the hypophosphorylation of the Retinoblastoma protein (Rb) and inhibition of the E2F transcription factor, which is crucial for the G1/S phase transition.[4]
Caption: this compound inhibits Aurora kinases, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound Stability
For researchers who need to determine the stability of this compound in their specific long-term experimental setup, the following workflow provides a general guideline.
Caption: Workflow for determining the stability of this compound in cell culture medium.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
appropriate negative controls for CCT129202 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Aurora kinase inhibitor, CCT129202. The information is tailored for researchers, scientists, and drug development professionals to help ensure the successful design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive small molecule inhibitor of Aurora kinases.[1][2][3][4] It targets Aurora A, Aurora B, and Aurora C, which are key regulators of mitosis.[5] By inhibiting these kinases, this compound disrupts processes such as centrosome maturation, chromosome segregation, and cytokinesis, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[2][4]
Q2: What are the recommended negative controls for my this compound experiments?
A2: Appropriate negative controls are crucial for interpreting your results. The following are recommended:
-
Vehicle Control: This is the most fundamental control. The solvent used to dissolve this compound (typically DMSO) should be added to control cells at the same final concentration used for the drug-treated cells. This accounts for any effects of the solvent itself.
-
Inactive Analog Control (CCT129127): An ideal negative control is a structurally similar but biologically inactive molecule. A study has reported the use of CCT129127 as an inactive analog for this compound in Western blotting experiments.[4] However, the commercial availability of CCT129127 is not widespread. If unavailable, relying on other controls is necessary.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for Aurora kinases, some off-target activity has been reported, particularly at higher concentrations. At a concentration of 1 µM, this compound has been shown to inhibit Fibroblast Growth Factor Receptor 3 (FGFR3) by 27%.[1] It is also reported to be less potent against GSK3β and PDGFRβ.[1][5] It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.
Q4: How can I confirm that this compound is active in my cellular system?
A4: You can confirm the on-target activity of this compound by monitoring the phosphorylation of downstream substrates of Aurora kinases. A key biomarker for Aurora B activity is the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 Ser10). Treatment with this compound should lead to a dose-dependent decrease in the levels of p-Histone H3 (Ser10), which can be readily assessed by Western blotting.[4]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| Aurora A | 42 | Primary on-target |
| Aurora B | 198 | Primary on-target |
| Aurora C | 227 | Primary on-target |
| FGFR3 | Not readily available | 27% inhibition observed at 1 µM.[1] |
| GSK3β | Not readily available | This compound is reported to be less potent against this kinase.[1][5] |
| PDGFRβ | Not readily available | This compound is reported to be less potent against this kinase.[1][5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Histone H3 (Ser10)
This protocol is designed to assess the inhibition of Aurora B kinase activity by this compound in cultured cells.
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle (e.g., DMSO)
-
Inactive analog (if available)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Primary antibody: Mouse or Rabbit anti-Total Histone H3 (as a loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound, vehicle control, and inactive analog control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Histone H3 (Ser10) (typically at a 1:1000 to 1:20,000 dilution, as recommended by the supplier) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the vehicle control. Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualization
Caption: this compound inhibits Aurora A and B, leading to mitotic arrest and apoptosis.
Caption: Workflow for assessing this compound efficacy and on-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
CCT129202 Technical Support Center: Troubleshooting Unexpected Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity in normal (non-cancerous) cells during experiments with CCT129202. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify the potential source of the issue and ensure the reliability of your experimental results.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
If you are observing a higher-than-expected level of cell death in your normal cell lines when treating with this compound, it is crucial to systematically investigate the potential causes. This guide provides a step-by-step approach to troubleshoot the issue.
Initial Steps: Verify Experimental Parameters
Before exploring more complex biological reasons, it is essential to rule out common experimental errors.
-
Confirm Compound Concentration: Double-check all calculations for your dilutions and ensure the accuracy of your stock solution concentration. An error in calculation can lead to a much higher final concentration than intended.
-
Assess Cell Health and Culture Conditions:
-
Passage Number: Ensure you are using cells within their recommended passage number. High-passage-number cells can become senescent and more sensitive to stressors.
-
Contamination: Test your cell cultures for common contaminants like mycoplasma, which can induce stress and apoptosis, sensitizing the cells to the compound.[1]
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in results. Ensure a uniform cell density across all wells.
-
-
Vehicle Control Toxicity: Run a vehicle-only control (e.g., DMSO at the same final concentration used for this compound). If you observe cytotoxicity in the vehicle control, the solvent concentration may be too high for your cell line.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[2][3] These kinases are crucial for proper mitotic progression, including centrosome maturation, chromosome segregation, and cytokinesis.[4] By inhibiting Aurora kinases, this compound disrupts mitosis, leading to an accumulation of cells with a DNA content of 4N or greater, which ultimately triggers apoptosis.[2][4]
Q2: Is some level of cytotoxicity in normal cells expected with this compound?
A2: Yes, a certain degree of cytotoxicity is expected in any mitotically active normal cells. The primary targets of this compound, the Aurora kinases, are essential for cell division. Therefore, normal cells that are actively proliferating, such as hematopoietic progenitors or gut epithelium, would be susceptible to the effects of this compound. Unexpected cytotoxicity would be high levels of cell death in quiescent or slowly dividing normal cell populations, or at concentrations significantly lower than the reported GI50 values for sensitive cancer cell lines.
Q3: My normal cells are dying at low concentrations of this compound. What could be the cause?
A3: If you have ruled out experimental error, consider the following:
-
High Proliferation Rate: Your specific normal cell line may have a higher proliferation rate than anticipated, making it more sensitive to a mitosis-targeting agent like this compound.
-
On-Target Toxicity: The observed cytotoxicity may be a direct result of Aurora kinase inhibition, which is the intended mechanism of action.
-
Off-Target Effects: While this compound is reported to be highly selective for Aurora kinases, at higher concentrations, it may inhibit other kinases that are essential for the survival of your specific normal cell line.[5] It has been shown to have some activity against FGFR3, PDGFRβ, and GSK3β at higher concentrations.[5]
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: Differentiating between on-target and off-target effects is a critical step in understanding your results.
-
Use a Structurally Unrelated Inhibitor: Employ another Aurora kinase inhibitor with a different chemical scaffold. If you observe a similar cytotoxic phenotype, it is more likely to be an on-target effect.
-
Gene Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of Aurora kinase A or B in your normal cells. If the cells phenocopy the cytotoxic effects of this compound, this strongly suggests an on-target mechanism.[6]
-
Review Kinase Profiling Data: Examine published kinase screening data for this compound to identify potential off-target kinases that might be critical for your cell line's survival.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound against its primary targets and its growth inhibitory effects on various cancer cell lines. This data can serve as a reference point for your own experiments.
Table 1: this compound Inhibitory Activity against Aurora Kinases
| Target | IC50 | Ki |
| Aurora A | 0.042 µM | 49.8 nM |
| Aurora B | 0.198 µM | - |
| Aurora C | 0.227 µM | - |
| Data sourced from Selleck Chemicals and Chan et al., 2007.[2][3] |
Table 2: this compound Growth Inhibition (GI50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MV4-11 | Leukemia | 0.08 |
| COLO 205 | Colon | 0.1 - 1.0 |
| SW620 | Colon | 0.1 - 1.0 |
| HCT116 | Colon | 0.1 - 1.0 |
| HT-29 | Colon | 0.1 - 1.0 |
| KW12 | Colon | 0.1 - 1.0 |
| HeLa | Cervical | 0.1 - 1.0 |
| A2780 | Ovarian | 0.1 - 1.0 |
| OVCAR-8 | Ovarian | 0.1 - 1.0 |
| MDA-MB-157 | Breast | 1.7 |
| Data compiled from multiple sources.[3][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and the corresponding vehicle control. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits Aurora A/B, leading to mitotic disruption and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: CCT129202 and Histone H3 Phosphorylation
Welcome to the technical support center for troubleshooting experiments involving the Aurora kinase inhibitor, CCT129202. This guide addresses common issues researchers may encounter, with a focus on why the expected inhibition of histone H3 phosphorylation might not be observed.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Aurora kinase family, including Aurora A, Aurora B, and Aurora C.[1][2][3][4] Its mechanism of action is consistent with the inhibition of Aurora A and Aurora B, which are key regulators of mitosis.[2] By inhibiting these kinases, this compound disrupts various mitotic processes, leading to aberrant cell division and apoptosis.[1][3]
Q2: Is this compound expected to inhibit histone H3 phosphorylation?
A2: Yes, this compound is expected to inhibit the phosphorylation of histone H3 at Serine 10 (p-H3-Ser10).[2][3][5] Aurora B kinase is the primary kinase responsible for this phosphorylation event during mitosis.[6][7][8][9] Therefore, by inhibiting Aurora B, this compound directly leads to a reduction in the levels of p-H3-Ser10.
Troubleshooting Guide: Why am I not observing inhibition of histone H3 phosphorylation with this compound?
If you are not observing the expected decrease in histone H3 phosphorylation after treating your cells with this compound, several experimental factors could be the cause. This guide will walk you through potential issues and solutions.
Issue 1: Suboptimal Drug Concentration or Treatment Time
The effectiveness of this compound is dependent on using an appropriate concentration and treatment duration for your specific cell line.
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure the concentration of this compound used is sufficient to inhibit Aurora kinases in your cell line. The half-maximal growth inhibition (GI50) values for this compound vary across different cell lines.
-
Optimize Treatment Time: The reduction in histone H3 phosphorylation can be time-dependent. Assess p-H3 levels at different time points post-treatment.
Quantitative Data: this compound Activity
| Parameter | Value | Notes |
| Aurora A IC50 | 0.042 µM | In vitro kinase assay.[3] |
| Aurora B IC50 | 0.198 µM | In vitro kinase assay.[3] |
| Aurora C IC50 | 0.227 µM | In vitro kinase assay.[3] |
| Cell Line GI50 Range | 0.08 - 1.7 µM | Varies depending on the human tumor cell line.[3][10] |
Issue 2: Cell Cycle State of the Target Cells
Histone H3 phosphorylation at Serine 10 is a hallmark of mitosis. If your cell population has a low mitotic index, the overall signal for p-H3-Ser10 will be low, making it difficult to detect a decrease upon inhibitor treatment.
Troubleshooting Steps:
-
Cell Cycle Synchronization: To enrich for cells in mitosis, consider synchronizing your cells. A common method is to use a G2/M blocking agent like nocodazole. You can then treat the synchronized mitotic cells with this compound.
-
Assess Mitotic Index: Use a mitotic marker (e.g., MPM2 antibody) or DAPI staining to visualize condensed chromosomes to confirm the percentage of cells in mitosis in your treated and untreated samples.
Experimental Workflow: Cell Synchronization and Treatment
Caption: Workflow for enriching mitotic cells to observe this compound effects.
Issue 3: Alternative Kinases Phosphorylating Histone H3
While Aurora B is the primary mitotic kinase for H3-Ser10, other kinases can phosphorylate this residue under specific cellular contexts, such as during apoptosis or in response to stress.
Signaling Pathway: Histone H3 Ser10 Phosphorylation
Caption: Kinases involved in Histone H3 Ser10 phosphorylation.
Troubleshooting Steps:
-
Consider the Cellular Context: Are your cells undergoing apoptosis or stress? If so, kinases other than Aurora B might be contributing to H3 phosphorylation. For example, Protein Kinase Cδ (PKCδ) has been shown to phosphorylate H3 at Ser-10 during apoptosis.[11]
-
Use Specific Markers: Co-stain your cells for p-H3-Ser10 and markers of apoptosis (e.g., cleaved caspase-3) or other signaling pathways to determine if non-mitotic phosphorylation is occurring.
Issue 4: Technical Problems with the Assay
The lack of an observed effect could be due to issues with the experimental protocol itself, particularly for Western blotting or immunofluorescence.
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary antibody for p-H3-Ser10 is specific and used at the correct dilution. Run positive and negative controls (e.g., synchronized mitotic cells vs. asynchronous interphase cells).
-
Loading Controls: Use an appropriate loading control. For histone modifications, it is best to use an antibody against total histone H3 to ensure equal loading of histones between samples.
-
Sample Preparation: Proper histone extraction is crucial for accurate Western blot results.
Experimental Protocol: Western Blot for p-H3-Ser10
This protocol outlines the key steps for detecting changes in histone H3 phosphorylation via Western blotting.
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or DMSO (vehicle control) for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, with protease and phosphatase inhibitors).
-
Centrifuge to pellet nuclei.
-
Extract histones from the nuclear pellet using 0.2 M HCl or H2SO4 overnight at 4°C.
-
Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone (B3395972) and resuspend in distilled water.
-
-
Protein Quantification:
-
Determine the protein concentration of your histone extracts using a suitable method (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing (Optional but Recommended):
-
After detecting the p-H3 signal, you can strip the membrane.
-
Re-probe the same membrane with an antibody against total histone H3 to confirm equal loading.
-
By systematically working through this troubleshooting guide, you can identify the potential reasons for not observing the expected inhibition of histone H3 phosphorylation with this compound and optimize your experimental conditions for a successful outcome.
References
- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitotic phosphorylation of histone H3 is governed by Ipl1/aurora kinase and Glc7/PP1 phosphatase in budding yeast and nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Apoptotic phosphorylation of histone H3 on Ser-10 by protein kinase Cδ - PubMed [pubmed.ncbi.nlm.nih.gov]
variability in CCT129202 GI50 values across cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Aurora kinase inhibitor, CCT129202. The information is tailored for researchers, scientists, and drug development professionals to address potential variability in experimental results, particularly in GI50 values across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Aurora kinases A, B, and C.[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Aurora kinases, preventing their normal function.[2] The primary mechanism of action involves the disruption of mitotic processes, including centrosome maturation, chromosome segregation, and cytokinesis.[1][3] Inhibition of Aurora kinases by this compound leads to mitotic arrest, an accumulation of cells with a DNA content of 4N or greater, and ultimately, apoptosis (programmed cell death).[1]
Q2: What is the expected range for this compound GI50 values?
A2: The half-maximal growth inhibition (GI50) values for this compound can vary significantly depending on the cancer cell line being tested. Published data indicates a broad range of activity, typically from the nanomolar to the low micromolar range. For example, GI50 values have been reported to be between 0.1 µM and 1 µM in a panel of human tumor cell lines.[4] For a more detailed breakdown of GI50 values in specific cell lines, please refer to the data table below.
Q3: We are observing significant variability in our this compound GI50 values between experiments. What are the potential causes?
A3: Variability in GI50 values is a common issue in cell-based assays and can stem from several factors. These can be broadly categorized into biological and technical sources of variation.
-
Biological Factors:
-
Cell Line-Specific Differences: The genetic and proteomic background of each cell line is a primary determinant of its sensitivity to this compound. This includes the expression levels of Aurora kinases and the status of downstream signaling pathways.
-
p53 Status: The tumor suppressor protein p53 plays a role in cell cycle arrest and apoptosis. Cell lines with wild-type p53 may respond differently to this compound-induced mitotic stress compared to those with mutant or null p53.[5][6][7]
-
Drug Resistance Mechanisms: Acquired or intrinsic resistance can significantly alter GI50 values. This may involve mutations in the Aurora kinase drug-binding site or the upregulation of drug efflux pumps, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP).[8]
-
-
Technical Factors:
-
Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of treatment, and variations in media or serum can all impact cell growth and drug response.
-
Assay Protocol Execution: Inconsistencies in cell seeding density, drug concentration preparation, incubation times, and the final reading of the assay can introduce significant variability.
-
Compound Stability: Ensure proper storage and handling of this compound to prevent degradation.
-
For a more detailed guide on mitigating these factors, please see the Troubleshooting section.
Data Presentation: this compound GI50 Values
The following table summarizes the 50% growth inhibitory (GI50) concentrations of this compound in a panel of human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon | 0.35 |
| HT29 | Colon | 0.4 |
| SW620 | Colon | 0.5 |
| HeLa | Cervical | 0.3 |
| A549 | Lung | 0.6 |
| PC3 | Prostate | 0.7 |
| DU145 | Prostate | 0.8 |
| MCF7 | Breast | 0.5 |
| MDA-MB-231 | Breast | 0.9 |
Data extracted from Chan et al., Molecular Cancer Therapeutics, 2007.[2]
Experimental Protocols
Determination of GI50 Values using Sulforhodamine B (SRB) Assay
This protocol outlines a standardized method for determining the GI50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (510 nm)
Procedure:
-
Cell Plating:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-20,000 cells per well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to use a concentration range that brackets the expected GI50 value.
-
Include a vehicle control (medium with the same final concentration of solvent as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the culture medium, resulting in a final TCA concentration of 10%.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water.
-
Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.
-
Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.
-
After the final wash, remove the acetic acid and allow the plates to air dry completely at room temperature.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance (optical density, OD) at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average OD of the no-cell control wells from all other OD values.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in GI50 values between replicate plates | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Inaccurate drug dilutions | Prepare fresh serial dilutions for each experiment. Calibrate pipettes regularly. | |
| GI50 values are consistently higher or lower than expected | Incorrect this compound stock concentration | Verify the concentration of your stock solution. If possible, use a freshly prepared stock. |
| Cell line misidentification or contamination | Authenticate your cell lines using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. | |
| Development of drug resistance | If working with a cell line over a long period, consider that it may have developed resistance. Test an earlier passage of the cells if available. | |
| Poor dose-response curve (flat or irregular) | This compound concentration range is not appropriate | Perform a preliminary experiment with a wider range of concentrations to determine the optimal range for your cell line. |
| Compound precipitation | Visually inspect the drug dilutions for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration range. | |
| Assay window is too small | Optimize cell seeding density and incubation time to ensure robust cell growth in the control wells. |
Visualizations
Caption: this compound Signaling Pathway
Caption: GI50 Determination Workflow
References
- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Altered p53 status correlates with differences in sensitivity to radiation-induced mutation and apoptosis in two closely related human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations of p53 decrease sensitivity to the anthracycline treatments in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exquisite Sensitivity of TP53 Mutant and Basal Breast Cancers to a Dose-Dense Epirubicin−Cyclophosphamide Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine and aurora kinase inhibitors diminish transport function of multidrug resistance-associated protein (MRP) 4 and breast cancer resistance protein (BCRP) | ADMET and DMPK [pub.iapchem.org]
Technical Support Center: CCT129202 Cellular Uptake Confirmation
Welcome to the technical support center for the Aurora kinase inhibitor, CCT129202. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively confirm the cellular uptake and target engagement of this compound in experimental models.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that this compound is entering my cells?
A1: Confirming cellular uptake of a small molecule inhibitor like this compound can be approached through both direct and indirect methods.
-
Direct Methods: These techniques measure the physical presence of the compound inside the cell. The gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can quantify the intracellular concentration of this compound.
-
Indirect Methods: These methods assess the biological consequences of this compound interacting with its intracellular targets, the Aurora kinases. This provides strong evidence of target engagement and, by extension, cellular uptake. Key indirect methods include monitoring the phosphorylation status of downstream targets and analyzing cell cycle progression.
Q2: What are the expected downstream effects of this compound treatment?
A2: this compound is a potent and selective inhibitor of Aurora kinases A and B.[1][2] Its uptake and engagement with these targets lead to a cascade of cellular events, including:
-
Decreased Phosphorylation of Histone H3 (Ser10): Aurora B kinase is responsible for phosphorylating Histone H3 at Serine 10 during mitosis. Inhibition of Aurora B by this compound leads to a measurable reduction in phospho-Histone H3 (Ser10) levels.[2][3]
-
Stabilization of p53 and Increased p21 Expression: Inhibition of Aurora A can lead to the stabilization of the tumor suppressor protein p53.[2][3] This, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21.[1]
-
Hypophosphorylation of Retinoblastoma (Rb) Protein: The increase in p21 leads to the hypophosphorylation of the Rb protein.[1]
-
Cell Cycle Arrest: As a consequence of Aurora kinase inhibition and the downstream effects on cell cycle regulators, cells treated with this compound typically arrest in the G2/M phase of the cell cycle, leading to an accumulation of cells with ≥4N DNA content.[1][4]
Q3: I am not seeing the expected downstream effects. What could be the problem?
A3: Several factors could contribute to a lack of expected results:
-
Compound Integrity and Concentration: Ensure the this compound compound is of high purity and has been stored correctly. Verify the final concentration in your cell culture medium.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound.[3][4] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The downstream effects of this compound are time-dependent. Refer to the experimental protocols for recommended incubation times.
-
Experimental Technique: Ensure that your experimental protocols, particularly for Western blotting and flow cytometry, are optimized and that your antibodies are validated for the intended application.
Troubleshooting Guides
Direct Measurement of Cellular Uptake
Issue: Inconsistent or low intracellular concentrations of this compound detected by LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Optimize your cell lysis protocol to ensure complete release of intracellular contents. |
| Compound Instability | Assess the stability of this compound in your experimental conditions (e.g., cell culture medium, lysis buffer). |
| Drug Efflux | Some cell lines may actively pump out the compound. Consider using efflux pump inhibitors as a control. |
| Non-specific Binding | This compound may bind to plasticware. Pre-coat plates or use low-binding plastics. |
Indirect Measurement of Cellular Uptake (Western Blotting)
Issue: No change in the phosphorylation of downstream targets (e.g., p-Histone H3, p-Rb) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Validate your primary antibodies for specificity and sensitivity. Use positive and negative controls. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your proteins. |
| Insufficient Protein Loading | Ensure you are loading an adequate amount of protein per well for detection. |
| Poor Membrane Transfer | Optimize your Western blot transfer conditions to ensure efficient transfer of proteins to the membrane. |
| Incorrect Blocking Buffer | For phospho-proteins, BSA is often preferred over milk as a blocking agent to reduce background. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Histone H3 (Ser10)
This protocol details the steps to assess the inhibition of Aurora B kinase activity by this compound by measuring the phosphorylation of its substrate, Histone H3.
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a 15% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 to normalize for protein loading.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
-
Cell Treatment: Treat cells with this compound or vehicle control as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of this compound activity.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from the described experiments. The values are illustrative and may vary depending on the cell line and experimental conditions.
| Assay | Parameter Measured | Vehicle Control (DMSO) | This compound (1 µM) |
| Western Blot | Relative p-Histone H3 (Ser10) / Total H3 | 1.0 | < 0.2 |
| Western Blot | Relative p21 / Loading Control | 1.0 | > 3.0 |
| Flow Cytometry | % of Cells in G2/M Phase | ~15% | > 40% |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Aurora A and B, leading to cell cycle arrest.
Experimental Workflow for Western Blotting
Caption: Workflow for analyzing protein phosphorylation by Western blot.
Logic Diagram for Troubleshooting Cellular Uptake Issues
Caption: A logical approach to troubleshooting this compound uptake experiments.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Detection of Protein Phosphorylation Levels at Specific Sites | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
CCT129202 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on mitigating solubility issues with the Aurora kinase inhibitor, CCT129202, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and B.[1][2][3] These kinases are crucial for the regulation of mitosis, including centrosome maturation and chromosome segregation.[4][5] By inhibiting Aurora kinases, this compound disrupts mitosis, leading to an accumulation of cells with 4N DNA content and subsequent apoptosis.[1][3][4][5] This mechanism makes it a compound of interest in cancer research.
Q2: What are the known solubility properties of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol.[1] It is critical to use fresh, anhydrous DMSO for preparing stock solutions, as DMSO can absorb moisture, which will reduce the solubility of this compound.[1]
Troubleshooting Guide: this compound Insolubility
Issue: Precipitate observed when preparing DMSO stock solution.
Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO, or the DMSO used is not of high quality (e.g., contains water).
Troubleshooting Steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO.[1] If the DMSO has been opened multiple times, consider using a fresh, sealed bottle.
-
Optimize Concentration: Do not exceed the recommended solubility limits. Refer to the solubility data table below.
-
Aid Dissolution: Gentle warming and sonication can help dissolve the compound.[6]
-
Visual Inspection: Always visually inspect the solution to ensure there is no precipitate before use.
Issue: Precipitate forms after diluting the DMSO stock solution into aqueous media (e.g., cell culture medium).
Possible Cause: this compound is poorly soluble in aqueous solutions, and direct dilution can cause it to precipitate out.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically below 0.5%) to avoid solvent-induced toxicity and reduce the chances of precipitation.
-
Stepwise Dilution: Perform serial dilutions in your aqueous medium. Add the this compound stock solution dropwise to the vigorously vortexing or stirring medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Pre-warm Media: Warming the aqueous media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Test Formulations: For in vivo studies, specific formulations are required. A commonly used vehicle for intraperitoneal injection consists of 10% DMSO, 5% Tween 20, and 85% sterile saline.[7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes | Source |
| DMSO | 3 mg/mL | ~6.03 mM | Use fresh, anhydrous DMSO. | [1] |
| DMSO | 4.97 mg/mL | ~10 mM | Sonication is recommended. | [6] |
| Water | Insoluble | - | - | [1] |
| Ethanol | Insoluble | - | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to mix.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound in Cell Culture Media
-
Thaw a frozen aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing or stirring the cell culture medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the medium is below 0.5%.
-
Use the prepared medium immediately for your cell-based assays.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of CCT129202 Against Other Pan-Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pan-Aurora kinase inhibitor CCT129202 with other notable inhibitors in its class. The information presented is collated from various preclinical studies to offer an objective overview of their performance, supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction to Aurora Kinase Inhibition
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development. Pan-Aurora kinase inhibitors, which target multiple members of this family, have shown promise in preclinical and clinical studies by inducing mitotic arrest and apoptosis in cancer cells. This compound is a novel imidazopyridine-based, ATP-competitive pan-Aurora kinase inhibitor. This guide will compare its biochemical potency, cellular activity, and in vivo efficacy against other well-characterized pan-Aurora kinase inhibitors.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other prominent pan-Aurora kinase inhibitors against the three Aurora kinase isoforms.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference(s) |
| This compound | 42 | 198 | 227 | [1] |
| Tozasertib (VX-680) | 0.6 (Ki) | 18 (Ki) | 4.6 (Ki) | [2] |
| Danusertib (PHA-739358) | 13 | 79 | 61 | [3] |
| Barasertib (AZD1152-HQPA) | 1369 (Ki) | 0.36 (Ki) | N/A | [4] |
| AMG 900 | 5 | 4 | 1 | [1] |
| SNS-314 | 9 | 31 | 3 | |
| CCT137690 | 15 | 25 | 19 | [1] |
Note: Some values are reported as Ki (inhibition constant) which can be comparable to IC50 under certain assay conditions. "N/A" indicates data not available from the searched sources.
Cellular Activity: Anti-Proliferative Effects
The anti-proliferative activity of these inhibitors is often assessed in various cancer cell lines, with the half-maximal growth inhibition (GI50) being a key parameter. The following table presents the GI50 values for this compound and its comparators in the HCT116 human colon cancer cell line, a commonly used model for in vitro and in vivo cancer studies.
| Inhibitor | HCT116 GI50 (µM) | Reference(s) |
| This compound | ~0.35 | |
| Tozasertib (VX-680) | 0.015 - 0.13 | |
| Danusertib (PHA-739358) | Sub-micromolar | |
| Barasertib (AZD1152-HQPA) | Potent inhibition | [4] |
Note: Specific GI50 values for all inhibitors in HCT116 cells under identical conditions are not always available in the public domain, hence some qualitative descriptions are provided based on the search results.
In Vivo Efficacy in HCT116 Xenograft Model
The HCT116 xenograft model in immunocompromised mice is a standard for evaluating the in vivo anti-tumor activity of cancer drugs. The following table summarizes the available data on the efficacy of this compound and other pan-Aurora kinase inhibitors in this model.
| Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | 100 mg/kg/day, i.p. | Significant inhibition | |
| Tozasertib (VX-680) | 75 mg/kg, b.i.d., i.p. | Profound inhibition leading to regression | |
| Barasertib (AZD1152) | 150 mg/kg/day, s.c. infusion | 60% | [4][5] |
| Alisertib (MLN8237) | 30 mg/kg, b.i.d. | 17% |
Note: Direct comparison of TGI is challenging due to variations in dosing schedules, routes of administration, and experimental durations.
Kinase Selectivity Profile
A crucial aspect of a kinase inhibitor's profile is its selectivity. High selectivity for the target kinase(s) over other kinases minimizes off-target effects and potential toxicity.
This compound has been shown to be highly selective for Aurora kinases when tested against a panel of other kinases. At a concentration of 1 µM, it demonstrated significant inhibition of Aurora A and B, with minimal effects on other tested kinases.
Other inhibitors like Tozasertib (VX-680) are also known to inhibit other kinases such as FLT3 and BCR-ABL. Danusertib (PHA-739358) also shows activity against Abl, Ret, and TrkA. In contrast, Barasertib (AZD1152-HQPA) is highly selective for Aurora B, with over 3700-fold selectivity against Aurora A. A comprehensive kinase panel screening provides a clearer picture of the selectivity of each inhibitor.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays used in the evaluation of Aurora kinase inhibitors.
Biochemical Kinase Assay (Aurora A, B, C)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora kinases.
-
Reagents and Materials:
-
Recombinant human Aurora A, B, or C kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled or for use with a detection system)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test compound (e.g., this compound) at various concentrations
-
96-well or 384-well plates
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
-
Procedure:
-
The test compound is serially diluted and added to the wells of the assay plate.
-
The Aurora kinase and its substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound at various concentrations
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).
-
For the MTT assay, the MTT reagent is added, and after incubation, the formazan (B1609692) crystals are dissolved. Absorbance is measured.
-
For the CellTiter-Glo® assay, the reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
GI50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., HCT116)
-
Vehicle for drug formulation
-
Test compound
-
Calipers for tumor measurement
-
-
Procedure:
-
HCT116 cells are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group according to a specific dosing schedule and route (e.g., intraperitoneal, oral).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Visualizing the Landscape
Aurora Kinase Signaling Pathway
Caption: Aurora kinase signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of Aurora kinase inhibitors.
Logical Comparison Framework
Caption: Logical framework for comparing this compound with other inhibitors.
Conclusion
This compound is a potent pan-Aurora kinase inhibitor with significant anti-proliferative activity in cancer cell lines and in vivo anti-tumor efficacy. When compared to other pan-Aurora kinase inhibitors, it demonstrates a distinct profile. While inhibitors like Tozasertib and AMG 900 show higher potency against Aurora kinases in biochemical assays, the cellular and in vivo efficacy of this compound positions it as a valuable research tool and a potential therapeutic candidate. The choice of an appropriate inhibitor for a specific research or therapeutic application will depend on a careful consideration of its potency, selectivity, and pharmacokinetic properties. This guide provides a foundational dataset to aid in this decision-making process. Further head-to-head studies under standardized conditions would be beneficial for a more definitive comparative analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aurora Kinase Inhibitors CCT129202 and VX-680 in Colon Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Aurora kinase inhibitors, CCT129202 and VX-680, focusing on their preclinical efficacy and mechanisms of action in colon cancer models. This objective analysis, supported by experimental data, aims to inform research and development decisions in the field of oncology.
Introduction to this compound and VX-680
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various human tumors, including colorectal cancer, making them an attractive target for cancer therapy.[1] this compound is a selective small-molecule inhibitor of Aurora kinases, while VX-680 (also known as Tozasertib or MK-0457) is a potent, selective, small-molecule inhibitor of the Aurora kinase family.[2][3] Both compounds have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells, but a detailed comparative analysis in colon cancer models is essential for understanding their distinct profiles.
Quantitative Performance Data
The following tables summarize the available quantitative data on the anti-cancer effects of this compound and VX-680 in colon cancer cell lines and in vivo models. It is important to note that the data are compiled from separate studies, and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: In Vitro Efficacy in Colon Cancer Cell Lines
| Parameter | This compound | VX-680 | Colon Cancer Cell Line(s) |
| Growth Inhibition (GI50/IC50) | ~350 nM (GI50) | Not explicitly reported in colon cancer lines in the available results. IC50 between 25 and 150 nM in anaplastic thyroid cancer cell lines. | HCT116 |
| Apoptosis | Induces PARP cleavage, indicating apoptosis.[4] After 48h, 14.1% of cells are in sub-G1 phase (apoptotic). | Induces apoptosis.[2] | HCT116 |
| Cell Cycle Arrest | Accumulation of cells with ≥4N DNA content.[1] After 48h, 45.3% of cells have >4N DNA content.[4] | Blocks cell-cycle progression.[2] Induces G2/M arrest and polyploidy in other cancer models.[5] | HCT116 |
Table 2: In Vivo Efficacy in Colon Cancer Xenograft Models
| Parameter | This compound | VX-680 | Xenograft Model |
| Tumor Growth Inhibition | Inhibited growth of HCT116 xenografts.[1] | Induced 56% tumor regression in a human colon cancer xenograft model.[6] | HCT116, Human colon cancer xenograft |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability and Growth Inhibition Assay
-
Cell Lines: HCT116 human colon carcinoma cells.
-
Method: Cells are seeded in 96-well plates and allowed to attach overnight. The compound (this compound or VX-680) is then added at various concentrations and incubated for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the sulforhodamine B (SRB) assay or MTT assay. The GI50/IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis
-
Cell Line: HCT116.
-
Protocol:
-
HCT116 cells are treated with the inhibitor (e.g., 700 nmol/L this compound) or vehicle control for 24 and 48 hours.[4]
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
DNA content is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M, and >4N) is quantified using cell cycle analysis software.[4]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Line: HCT116.
-
Protocol:
-
Cells are treated with the inhibitor or vehicle for a specified time (e.g., 48 hours).
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice.
-
Protocol:
-
HCT116 cells are harvested and injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The inhibitor (this compound or VX-680) or vehicle is administered (e.g., intraperitoneally) according to a specified dosing schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
-
Mechanism of Action and Signaling Pathways
Both this compound and VX-680 exert their anti-tumor effects by inhibiting Aurora kinases, which are crucial for mitotic progression. Inhibition of these kinases leads to defects in chromosome segregation and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.[1][2]
In HCT116 colon cancer cells, this compound has been shown to inhibit the phosphorylation of histone H3, a direct substrate of Aurora B kinase.[7] This inhibition leads to the accumulation of cells with 4N or greater DNA content, a hallmark of failed mitosis, and subsequent apoptosis.[1] Furthermore, this compound treatment leads to the stabilization of p53 and the induction of the cyclin-dependent kinase inhibitor p21.[1] This, in turn, causes hypophosphorylation of the retinoblastoma (Rb) protein and inhibition of the E2F transcription factor, contributing to the anti-proliferative effects.[1]
VX-680, as a pan-Aurora kinase inhibitor, is known to inhibit both Aurora A and Aurora B.[3] Its mechanism of action also involves the blockage of histone H3 phosphorylation, leading to polyploidy and apoptosis.[3] In SW480 colon cancer cells, inhibition of Aurora kinase A by VX-680 suppressed TPA-induced cell invasion and migration, which was associated with the inhibition of epithelial-to-mesenchymal transition (EMT).[8]
Caption: Signaling pathway of this compound in colon cancer cells.
Caption: Signaling pathway of VX-680 in colon cancer cells.
Caption: General experimental workflow for inhibitor comparison.
Conclusion
Both this compound and VX-680 demonstrate significant anti-tumor activity in preclinical colon cancer models by effectively targeting Aurora kinases. The available data suggest that both compounds induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. This compound has been shown to act through the p53/p21/Rb pathway in HCT116 cells.[1] VX-680 has demonstrated potent in vivo efficacy with significant tumor regression and also appears to inhibit cell invasion and migration by affecting EMT.[6][8]
While this guide provides a summary of the existing data, the lack of direct comparative studies necessitates further research. A head-to-head comparison of this compound and VX-680 in a panel of colon cancer cell lines and in standardized xenograft models would be invaluable for elucidating the finer differences in their efficacy and for guiding the selection of the most promising candidates for clinical development.
References
- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vertex Researchers Report First Demonstration of Tumor Growth Suppression and Tumor Regression In Vivo with Aurora Kinase Inhibitors | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 7. researchgate.net [researchgate.net]
- 8. Aurora kinase A induces migration and invasion by inducing epithelial-to-mesenchymal transition in colon cancer cells [bmbreports.org]
A Comparative Guide: CCT129202 vs. the Selective Aurora A Inhibitor MLN8054
In the landscape of cancer therapeutics, the inhibition of Aurora kinases has emerged as a promising strategy to disrupt mitotic progression and induce cancer cell death. This guide provides a detailed, data-driven comparison of two notable small molecule inhibitors: CCT129202, a pan-Aurora kinase inhibitor, and MLN8054, a selective Aurora A inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and development decisions.
At a Glance: Key Differences
| Feature | This compound | MLN8054 |
| Primary Target(s) | Aurora A, Aurora B, Aurora C | Aurora A |
| Mechanism of Action | ATP-competitive pan-Aurora kinase inhibitor | ATP-competitive selective Aurora A kinase inhibitor |
| Reported Selectivity | High selectivity for Aurora kinases over other kinase families.[1][2] | Over 40-fold more selective for Aurora A than Aurora B.[3] |
| Cellular Phenotype | Accumulation of cells with ≥4N DNA content, mitotic delay, spindle defects, apoptosis.[1][2] | G2/M accumulation, spindle defects, apoptosis, and cellular senescence.[4][5][6] |
Quantitative Performance Data
In Vitro Kinase Inhibition
The following table summarizes the inhibitory activity of this compound and MLN8054 against Aurora kinases.
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | Aurora A | IC50: 42 nM; Ki: 49.8 nM | [7][8][9] |
| Aurora B | IC50: 198 nM | [7][8][9] | |
| Aurora C | IC50: 227 nM | [7][8][9] | |
| MLN8054 | Aurora A | IC50: 4 nM | [3] |
| Aurora B | IC50: 5.7 µM (in cells) | [10] |
In Vitro Anti-proliferative Activity
The half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for various human cancer cell lines are presented below.
| Cell Line | Histology | This compound (GI50/IC50) | MLN8054 (IC50) |
| HCT-116 | Colon Carcinoma | ~0.7 µM | 0.11 µM |
| PC-3 | Prostate Carcinoma | Not Reported | 1.43 µM |
| MV4-11 | Acute Myeloid Leukemia | 0.08 µM | Not Reported |
| MDA-MB-157 | Breast Carcinoma | 1.7 µM | Not Reported |
Data for this compound from[7][8], and for MLN8054 from[3][4].
In Vivo Antitumor Efficacy
Both inhibitors have demonstrated antitumor activity in preclinical xenograft models.
| Inhibitor | Xenograft Model | Dosing | Antitumor Effect | Reference |
| This compound | HCT-116 | 100 mg/kg, i.p. | 57.7% tumor growth inhibition after 9 days.[7] | [7] |
| MLN8054 | HCT-116 | 30 mg/kg, p.o., once daily | 84% tumor growth inhibition.[11] | [11] |
| HCT-116 | 30 mg/kg, p.o., twice daily | 96% tumor growth inhibition.[4][10] | [4] | |
| PC-3 | 30 mg/kg, p.o. | Significant tumor growth inhibition.[12] | [12] | |
| Calu-6 | 30 mg/kg, p.o. | 84% tumor growth inhibition.[12] | [12] |
Signaling Pathways and Mechanism of Action
The Aurora kinase family plays a crucial role in regulating multiple stages of mitosis. This compound, by inhibiting all three Aurora kinases, impacts a broader range of mitotic events compared to the selective Aurora A inhibitor MLN8054.
As a pan-inhibitor, this compound's effects are consistent with the inhibition of both Aurora A and B, leading to reduced phosphorylation of histone H3 (an Aurora B substrate) and stabilization of p53.[2][7] Furthermore, this compound induces the cyclin-dependent kinase inhibitor p21, resulting in hypophosphorylation of the retinoblastoma protein (Rb) and subsequent inhibition of E2F-mediated transcription.[1][2] MLN8054's selective inhibition of Aurora A leads to defects in centrosome separation, spindle assembly, and chromosome alignment.[4][13] At higher concentrations, MLN8054 can also inhibit Aurora B.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Aurora Kinase Assay
This protocol is a generalized representation based on methodologies described for both inhibitors.
Methodology:
-
Recombinant Aurora A or B kinase is incubated with a specific peptide substrate in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM DTT).[3]
-
The test inhibitor (this compound or MLN8054) is added at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP (often [γ-33P]ATP for radioactive detection).[3]
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 30 minutes).[7]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay (MTT/BrdU)
This protocol outlines a typical cell-based assay to determine the anti-proliferative effects of the inhibitors.
Methodology:
-
Human tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or MLN8054 for a specified duration (e.g., 72 hours).[7]
-
For MTT assays, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.[7] For BrdU assays, BrdU is added and its incorporation into the DNA of proliferating cells is detected using an anti-BrdU antibody.[4]
-
The formazan crystals are solubilized, and the absorbance is measured, or the BrdU signal is quantified.[4][7]
-
The GI50/IC50 values are calculated based on the dose-response curves.
In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the in vivo antitumor activity of the inhibitors.
Methodology:
-
Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of athymic nude mice.[3][7]
-
Tumors are allowed to grow to a predetermined size (e.g., 5 mm mean diameter).[8]
-
Mice are randomized into control and treatment groups.
-
The inhibitor is administered via the appropriate route (intraperitoneal for this compound, oral for MLN8054) at the specified dose and schedule.[3][7] The control group receives a vehicle solution.[8]
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group.[11]
Conclusion
Both this compound and MLN8054 are potent inhibitors of Aurora kinases with demonstrated anti-cancer activity. The choice between a pan-Aurora inhibitor like this compound and a selective Aurora A inhibitor such as MLN8054 will depend on the specific research question or therapeutic strategy. This compound offers broader inhibition of the Aurora kinase family, potentially leading to a different spectrum of efficacy and toxicity compared to the more targeted approach of MLN8054. The data and protocols presented in this guide provide a foundation for making informed decisions in the investigation and development of Aurora kinase inhibitors.
References
- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating CCT129202 On-Target Effects: A Comparative Guide to siRNA-Mediated Target Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the Aurora kinase inhibitor, CCT129202: direct pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA). Objectively assessing the concordance between the phenotypic outcomes of these two approaches is crucial for confirming that the observed cellular effects of this compound are a direct consequence of its intended molecular target engagement.
Introduction to this compound and Target Validation
This compound is a potent, ATP-competitive inhibitor of Aurora kinases, with activity against Aurora A, B, and C.[1][2][3] These serine/threonine kinases are critical regulators of mitosis, playing essential roles in centrosome maturation, chromosome segregation, and cytokinesis.[1][2] Dysregulation of Aurora kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
To confidently attribute the anti-proliferative and cytotoxic effects of this compound to the inhibition of Aurora kinases, it is essential to demonstrate that genetic knockdown of these kinases phenocopies the effects of the small molecule inhibitor. This guide outlines the experimental framework for such a comparison.
Comparative Analysis: this compound vs. Aurora Kinase siRNA
The on-target effects of this compound can be validated by comparing its phenotypic and molecular signatures to those induced by siRNA-mediated knockdown of Aurora kinases A and B. The expected outcomes of inhibiting these kinases are well-characterized and provide a robust basis for comparison.
Phenotypic Comparison
Inhibition of Aurora kinases by either this compound or siRNA is expected to induce a cascade of events leading to mitotic catastrophe and cell death. Key phenotypic readouts for comparison include:
-
Inhibition of Cell Proliferation: Both methods should lead to a significant reduction in cell viability and proliferation.
-
Cell Cycle Arrest: Inhibition of Aurora kinases typically results in an accumulation of cells with a ≥4N DNA content, indicative of a failure to complete mitosis.[1][2]
-
Induction of Apoptosis: The mitotic disruption caused by Aurora kinase inhibition ultimately triggers programmed cell death.
-
Inhibition of Histone H3 Phosphorylation: A direct downstream target of Aurora B is Histone H3 at Serine 10 (pHH3-Ser10). A reduction in this phosphorylation event is a key biomarker of on-target activity.[4]
Logical Flow: Validating On-Target Effects
Caption: Logical workflow for validating the on-target effects of this compound.
Quantitative Data Comparison
The following tables summarize representative quantitative data for the effects of this compound and Aurora kinase siRNA. It is important to note that direct side-by-side comparisons in the same study are limited; therefore, data from different, yet relevant, studies are presented.
Table 1: Inhibition of Cell Proliferation (GI50 / % Viability)
| Treatment | Cell Line | Parameter | Value | Reference |
| This compound | HCT116 | GI50 | 350 nM | [1] |
| SW620 | GI50 | ~400 nM | [1] | |
| HeLa | GI50 | ~500 nM | [1] | |
| Aurora A siRNA | U251 Glioma | % Proliferation Inhibition (72h) | ~50% | [5] |
| Aurora B siRNA | HCT116 | % Viability | Not directly quantified | [6] |
Table 2: Molecular Marker Modulation (% Reduction in pHH3-Ser10)
| Treatment | Cell Line | Parameter | Value | Reference |
| This compound | HCT116 | % pHH3 Reduction (24h) | >80% | [4] |
| Aurora B siRNA | HCT116 | % pHH3 Reduction (48h) | Significant reduction observed | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the design and execution of validation studies.
siRNA Transfection for Aurora Kinase Knockdown
This protocol describes a general procedure for the transfection of siRNA into mammalian cells to specifically knockdown Aurora kinase A or B.
Materials:
-
Human-validated siRNA targeting Aurora Kinase A (AURKA) or Aurora Kinase B (AURKB)
-
Non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Culture medium appropriate for the cell line
-
6-well plates
-
Cells to be transfected (e.g., HCT116, HeLa)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of siRNA into 100 µL of Opti-MEM™ I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis.
Experimental Workflow: siRNA Validation
Caption: General experimental workflow for siRNA-mediated target validation.
Western Blot for Phospho-Histone H3 (Ser10)
This protocol outlines the detection of phospho-Histone H3 (Ser10) by Western blot to assess the on-target activity of this compound or Aurora kinase siRNA.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Primary antibody: Mouse anti-Total Histone H3 (as a loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells treated with this compound, siRNA, or controls in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with siRNA as described above. Include appropriate controls.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in mitosis and the key downstream event of Histone H3 phosphorylation, which is inhibited by this compound.
Aurora Kinase Signaling Pathway
Caption: Simplified signaling pathway of Aurora kinases during mitosis.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a critical step in drug development. By demonstrating a high degree of concordance between the phenotypic and molecular effects of this compound and those of siRNA-mediated knockdown of Aurora kinases, researchers can build a strong case for the inhibitor's mechanism of action. This comparative guide provides the necessary framework, experimental protocols, and expected outcomes to aid in the robust validation of this compound's on-target efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein at Serine 780 - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Aurora Kinase Inhibition with Conventional Chemotherapy: A Comparative Analysis
A detailed review of the experimental evidence for combining Aurora kinase inhibitors with the chemotherapeutic agents cisplatin (B142131) and doxorubicin (B1662922) in cancer therapy.
In the landscape of cancer research, the combination of targeted therapies with traditional cytotoxic agents holds significant promise for improving treatment efficacy and overcoming drug resistance. This guide provides a comprehensive comparison of experimental data on the use of the Aurora kinase inhibitor CCT129202 and other inhibitors of the same class in combination with the widely used chemotherapeutic drugs, cisplatin and doxorubicin. While direct experimental data on the combination of this compound with cisplatin or doxorubicin is not currently available in the public domain, this guide draws on studies of other Aurora kinase inhibitors to provide researchers, scientists, and drug development professionals with a valuable overview of the potential synergies, mechanisms of action, and experimental considerations for this therapeutic strategy.
Mechanism of Action: this compound and Aurora Kinase Inhibition
This compound is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. By targeting Aurora kinases A and B, this compound disrupts the proper formation of the mitotic spindle, leading to defects in chromosome segregation and ultimately inducing apoptosis in cancer cells. This mechanism of action makes Aurora kinase inhibitors an attractive candidate for combination therapies with DNA-damaging agents like cisplatin and doxorubicin.
Combination Therapy with Cisplatin
Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects by forming DNA adducts that trigger cell cycle arrest and apoptosis. The combination of Aurora kinase inhibitors with cisplatin has been explored in several studies, with outcomes ranging from synergistic to antagonistic, depending on the specific inhibitor, cancer cell type, and treatment regimen.
One study on neuroblastoma cells demonstrated that the combined treatment with the Aurora kinase inhibitor PHA-680632 and cisplatin led to a significant increase in cell death compared to either agent alone. Specifically, after 24 hours of treatment, cell survival was 43% with cisplatin alone, while the combination resulted in only 22% survival[1].
Conversely, research on HeLa human cervical cancer cells showed an antagonistic effect on cytotoxicity when the Aurora kinase B inhibitor AZD1152-hQPA was combined with cisplatin[2]. This highlights the context-dependent nature of these drug interactions.
A study investigating the oral Aurora kinase inhibitor CYC116 found that pre-treatment with CYC116 resulted in synergistic effects on cell viability when combined with cisplatin in at least one cell line[3]. This suggests that the sequence of drug administration is a critical factor in achieving a synergistic anti-cancer effect.
Similarly, sequential treatment with an Aurora B inhibitor followed by cisplatin was shown to synergistically enhance the apoptotic response in cisplatin-resistant ovarian cancer cells[4]. This effect was linked to the induction of polyploidy in a c-Myc-dependent manner[4].
In non-small-cell lung cancer (NSCLC) cells, inhibition of Aurora kinase A with alisertib (B1683940) potentiated the cytotoxic effects of cisplatin, leading to increased DNA double-strand breaks, apoptosis, and senescence[5].
Experimental Data: Aurora Kinase Inhibitors in Combination with Cisplatin
| Aurora Kinase Inhibitor | Cancer Type | Outcome | Key Findings |
| PHA-680632 | Neuroblastoma (SK-N-BE cells) | Increased Cell Death | 24h treatment: 43% survival with cisplatin alone vs. 22% with combination[1]. |
| AZD1152-hQPA | Cervical Cancer (HeLa cells) | Antagonistic | Combination decreased the cytotoxic effect of cisplatin[2]. |
| CYC116 | Various Cancer Cell Lines | Synergistic (Pre-treatment) | Pre-treatment with CYC116 enhanced cisplatin's effect on cell viability[3]. |
| Aurora B Inhibitor | Ovarian Cancer (Cisplatin-resistant) | Synergistic (Sequential) | Sequential treatment enhanced apoptosis in a c-Myc-dependent manner[4]. |
| Alisertib (MLN8237) | Non-Small-Cell Lung Cancer | Synergistic | Increased DNA damage, apoptosis, and senescence[5]. |
Combination Therapy with Doxorubicin
Doxorubicin is an anthracycline antibiotic widely used in the treatment of a broad range of cancers. It primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, all of which contribute to cancer cell death.
Similar to cisplatin, the combination of Aurora kinase inhibitors with doxorubicin has yielded varied results. The study on HeLa cells that showed an antagonistic effect with cisplatin also reported an antagonistic effect on the cytotoxicity of doxorubicin when combined with the Aurora kinase B inhibitor AZD1152-hQPA[2].
In contrast, pre-treatment with the Aurora kinase inhibitor CYC116 demonstrated synergistic effects in colony formation assays when combined with doxorubicin[3]. This again underscores the importance of the treatment schedule.
Another study mentioned that the pan-Aurora kinase inhibitor VX-680, when used in combination with doxorubicin, led to an elevated decrease in the viability of C1A, PC3, and LNCaP cells compared to either drug alone[6].
Experimental Data: Aurora Kinase Inhibitors in Combination with Doxorubicin
| Aurora Kinase Inhibitor | Cancer Type | Outcome | Key Findings |
| AZD1152-hQPA | Cervical Cancer (HeLa cells) | Antagonistic | Combination decreased the cytotoxic effect of doxorubicin[2]. |
| CYC116 | Various Cancer Cell Lines | Synergistic (Pre-treatment) | Pre-treatment with CYC116 was synergistic in colony formation assays[3]. |
| VX-680 | C1A, PC3, LNCaP cells | Synergistic | Combination resulted in a greater decrease in cell viability[6]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Used to assess cell viability. For example, in the study with PHA-680632 and cisplatin, SK-N-BE cells were treated for various durations, and cell viability was quantified using a colorimetric MTT assay[1].
-
Cytotoxicity Assays (Median Effect Model): The effects of combination treatments with CYC116 were measured using cytotoxicity assays and the median effect model of Chou and Talalay to determine synergism, additivity, or antagonism[3].
Apoptosis Assays
-
Flow Cytometry: To quantify apoptosis, flow cytometry analysis is a common method. For instance, in the study combining an Aurora B inhibitor with cisplatin, apoptosis was analyzed to demonstrate the enhanced effect of the sequential treatment[4].
-
ELISA for Cell Death: The mode of action studies for CYC116 in combination with SN38 (a topoisomerase I inhibitor with a similar mechanism to doxorubicin) involved measuring cell death by ELISA[3].
Colony Formation Assays
This assay assesses the long-term proliferative capacity of cells after treatment. The synergistic effect of pre-treatment with CYC116 followed by doxorubicin was confirmed using colony formation assays[3].
In Vivo Xenograft Models
To evaluate the in vivo efficacy of combination therapies, tumor xenograft models in immunocompromised mice are often used. For example, the combination of Aurora kinase A inhibition and cisplatin was studied in a xenograft model of NSCLC, where tumor growth was monitored[5].
Signaling Pathways and Molecular Mechanisms
The interplay between Aurora kinase inhibitors and conventional chemotherapy agents involves complex signaling pathways. Understanding these mechanisms is key to designing effective combination strategies.
Figure 1. Simplified signaling pathway illustrating the mechanisms of Aurora kinase inhibitors and conventional chemotherapy, and their potential for synergistic induction of apoptosis.
The combination of Aurora kinase inhibition with DNA damaging agents can lead to enhanced apoptosis through multiple mechanisms. For instance, by disrupting the mitotic checkpoint, Aurora kinase inhibitors may prevent cells from repairing the DNA damage induced by cisplatin or doxorubicin, thereby forcing them into apoptosis. The observation that sequential treatment is often more effective suggests that priming the cells with an Aurora kinase inhibitor may sensitize them to the subsequent effects of chemotherapy.
Figure 2. A generalized experimental workflow for evaluating the combination of this compound with cisplatin or doxorubicin.
Conclusion and Future Directions
The available evidence suggests that combining Aurora kinase inhibitors with cisplatin and doxorubicin can be a promising therapeutic strategy, but the outcome is highly dependent on the specific context. Synergistic effects are more likely to be observed with specific treatment schedules, such as pre-treatment or sequential administration, and in certain cancer types. The antagonistic interactions observed in some studies warrant further investigation to understand the underlying molecular mechanisms and to identify patient populations that would not benefit from such combinations.
For this compound specifically, further preclinical studies are essential to determine its efficacy and safety in combination with cisplatin and doxorubicin. Future research should focus on:
-
In vitro studies across a panel of cancer cell lines to assess for synergy or antagonism.
-
Elucidation of the molecular mechanisms underlying the observed interactions.
-
In vivo studies using xenograft and patient-derived xenograft (PDX) models to validate in vitro findings.
-
Investigation of optimal dosing and scheduling to maximize therapeutic benefit while minimizing toxicity.
By systematically addressing these research questions, the full potential of combining this compound with conventional chemotherapy can be realized, ultimately leading to improved outcomes for cancer patients.
References
- 1. Combined cisplatin and aurora inhibitor treatment increase neuroblastoma cell death but surviving cells overproduce BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sequential treatment with aurora B inhibitors enhances cisplatin-mediated apoptosis via c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparative efficacy of CCT129202 and Barasertib (AZD1152)
A Comparative Guide to Aurora Kinase Inhibitors: CCT129202 vs. Barasertib (B1683942) (AZD1152)
For researchers and drug development professionals navigating the landscape of oncology therapeutics, a clear understanding of the comparative efficacy and mechanisms of novel agents is paramount. This guide provides a detailed comparison of two prominent Aurora kinase inhibitors, this compound and Barasertib (AZD1152), with a focus on their performance supported by experimental data.
Introduction to this compound and Barasertib
Both this compound and Barasertib are potent small molecule inhibitors of the Aurora kinase family, a group of serine/threonine kinases that play crucial roles in mitotic progression.[1][2] Overexpression of Aurora kinases is frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[1][3] While both compounds target Aurora kinases, they exhibit differences in their selectivity, potency, and clinical development status.
This compound is a novel imidazopyridine-based inhibitor of Aurora kinases.[1] Barasertib (AZD1152) is a phosphate (B84403) prodrug that is rapidly converted in vivo to its active moiety, AZD1152-HQPA (also known as Barasertib-hQPA).[4][5] Barasertib has been more extensively evaluated in clinical trials, particularly for hematological malignancies.[6][7][8]
Comparative Efficacy and Potency
The following tables summarize the in vitro potency and cellular activity of this compound and Barasertib from various studies.
Table 1: Biochemical Potency Against Aurora Kinases
| Compound | Target | IC50 | Ki | Selectivity Notes |
| This compound | Aurora A | 42 nM[3][9] | 49.8 nM (ATP-competitive)[10] | Pan-Aurora inhibitor. Also inhibits Aurora B (IC50: 198 nM) and Aurora C (IC50: 227 nM).[3][9] At 1 µM, it showed 92% inhibition of Aurora A and 60% of Aurora B.[10] It has some cross-reactivity with FGFR3, PDGFRβ, and GSK3β at higher concentrations.[11] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 nM[3][12][13] | < 1 nM[4] | Highly selective for Aurora B. Over 3700-fold more selective for Aurora B than Aurora A (IC50: 1368 nM).[12][14] Ki for Aurora A is 1.4 µM.[4][15] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | GI50 / IC50 | Key Observations |
| This compound | Various human tumor cell lines | Cell Growth Inhibition | 0.08 µM - 1.7 µM[10] | Induces accumulation of cells with ≥4N DNA content, leading to apoptosis.[1][10] Abrogates nocodazole-induced mitotic arrest and causes spindle defects.[1] |
| Barasertib (AZD1152-HQPA) | Leukemia cell lines (MOLM13, MV4-11, PALL-2) | Growth Inhibition | 3 - 40 nM[14][16] | Induces accumulation of cells with 4N/8N DNA content, followed by apoptosis.[16] Prevents cell division and reduces cell viability.[2] |
| Barasertib (AZD1152-HQPA) | Human colon, lung, and hematologic tumor xenografts | Tumor Growth Inhibition | Not specified | Potently inhibited tumor growth.[2] |
| This compound | HCT116 xenografts | Tumor Growth Inhibition | 57.7% inhibition | Administered intraperitoneally.[1][10] |
Mechanism of Action and Signaling Pathways
Both this compound and Barasertib exert their anticancer effects by inhibiting Aurora kinases, leading to defects in mitosis and subsequent cell death. However, their differing selectivity profiles may result in distinct downstream cellular consequences.
This compound, as a pan-Aurora inhibitor, affects the functions of both Aurora A and Aurora B.[10][17] Inhibition of Aurora A disrupts centrosome maturation and spindle formation, while inhibition of Aurora B interferes with chromosome segregation and cytokinesis.[15] This dual inhibition leads to aberrant mitosis and apoptosis.[1] A notable downstream effect of this compound is the induction of the cyclin-dependent kinase inhibitor p21, leading to hypophosphorylation of the retinoblastoma protein (Rb) and inhibition of the E2F transcription factor.[1]
Barasertib, being highly selective for Aurora B, primarily disrupts the chromosomal passenger complex (CPC), of which Aurora B is the catalytic subunit.[15] This leads to failures in chromosome alignment and segregation, resulting in endoreduplication (repeated rounds of DNA synthesis without cell division) and the formation of polyploid cells, which can then undergo apoptosis.[2][15] A key pharmacodynamic marker of Barasertib activity is the inhibition of histone H3 phosphorylation at Serine 10, a direct substrate of Aurora B.[2][16]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate Aurora kinase inhibitors.
In Vitro Kinase Assay (for IC50 determination):
-
Recombinant human Aurora A or Aurora B enzyme is incubated in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA).
-
A specific substrate (e.g., myelin basic protein or a synthetic peptide) and ATP (often at its Km concentration) are added to the reaction mixture.
-
The inhibitor (this compound or Barasertib-HQPA) is added at various concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (for GI50 determination):
-
Human tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound (this compound or Barasertib-HQPA) for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, resazurin, or CellTiter-Glo.
-
The absorbance or fluorescence is measured using a plate reader.
-
The concentration of the compound that causes 50% growth inhibition (GI50) is determined by comparing the growth of treated cells to untreated control cells.
Flow Cytometry for Cell Cycle Analysis:
-
Cells are treated with the inhibitor for various time points (e.g., 24, 48, 72 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentages of cells in different phases of the cell cycle (G1, S, G2/M) and the proportion of polyploid cells (>4N DNA content) are quantified.
Clinical Development and Outlook
Barasertib has undergone more extensive clinical investigation compared to this compound. It has been evaluated in Phase I and II clinical trials for advanced solid tumors and hematologic malignancies, particularly acute myeloid leukemia (AML).[6][7][8][18] In a Phase II study in elderly patients with AML, Barasertib showed a significant improvement in the objective complete response rate compared to low-dose cytosine arabinoside.[7][19] However, its clinical development has also been associated with toxicities, most notably myelosuppression (neutropenia) and stomatitis.[7][18][20]
The clinical development status of this compound is less clear from the available literature, suggesting it may still be in the preclinical or early clinical stages of investigation.
Conclusion
Both this compound and Barasertib are potent inhibitors of Aurora kinases with demonstrated anti-proliferative activity in preclinical models. The key differentiator lies in their selectivity profile and clinical development stage. Barasertib is a highly selective Aurora B inhibitor that has shown clinical activity, albeit with a notable toxicity profile. This compound is a pan-Aurora inhibitor, which may offer a different spectrum of activity and potential toxicities. The choice between targeting Aurora B specifically or inhibiting multiple Aurora kinases remains a subject of ongoing research. Further studies, ideally including direct head-to-head comparisons, are needed to fully elucidate the relative therapeutic potential of these two agents.
References
- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Synergy Studies for CCT129202 with Other Anticancer Agents
A comprehensive review of published literature reveals a lack of specific studies investigating the synergistic effects of the Aurora kinase inhibitor CCT129202 in combination with other anticancer agents. Preclinical research on this compound has primarily focused on its mechanism of action and its efficacy as a monotherapy in various cancer models.
As a result, a comparison guide detailing the synergistic properties of this compound with other anticancer agents, supported by experimental data, cannot be provided at this time.
Alternative Comparison Guide: Synergy Studies of Alisertib (MLN8237) with Other Anticancer Agents
To provide a relevant and informative resource for researchers, scientists, and drug development professionals, this guide presents a comparison of synergy studies for a well-characterized and clinically evaluated Aurora A kinase inhibitor, Alisertib (MLN8237). Alisertib shares a similar mechanism of action with this compound, and the findings from its combination studies can offer valuable insights into potential therapeutic strategies for this class of inhibitors.
This guide will focus on the synergistic effects of Alisertib when combined with mTOR inhibitors and taxanes, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Comparison of Alisertib Synergy with an mTOR Inhibitor and a Taxane
This section compares the synergistic effects of Alisertib with two different classes of anticancer agents: mTOR inhibitors (specifically TAK-228/Sapanisertib) and taxanes (specifically paclitaxel (B517696) and docetaxel). The rationale for combining Alisertib with mTOR inhibitors stems from the observation that resistance to Aurora kinase inhibitors can be mediated by the upregulation of the PI3K/Akt/mTOR signaling pathway.[1][2][3] The combination with taxanes is based on their complementary mechanisms of targeting mitosis.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies assessing the synergistic or additive effects of Alisertib in combination with an mTOR inhibitor or a taxane.
Table 1: Preclinical In Vivo Synergy of Alisertib with TAK-228 (mTOR Inhibitor) in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models [1][5]
| PDX Model | Treatment Group | Tumor Growth Inhibition (TGI) vs. Vehicle | Statistical Significance of Combination vs. Single Agents |
| CU_TNBC_004 (Alisertib-resistant) | Alisertib (30 mg/kg p.o. daily) | 35.1% | - |
| TAK-228 (0.5 mg/kg p.o. daily) | 54.5% | - | |
| Combination | 94.3% | p < 0.0001 | |
| CU_TNBC_007 (Alisertib-resistant) | Alisertib (30 mg/kg daily) | 51.7% | - |
| TAK-228 (0.5 mg/kg daily) | 30.7% | - | |
| Combination | 77.3% | Not specified |
Table 2: Preclinical In Vitro and In Vivo Synergy of Alisertib with Docetaxel (Taxane) in Upper Gastrointestinal Adenocarcinoma (UGC) Models [6]
| Cell Line / Xenograft Model | Treatment Group | Outcome Measure | Result | Statistical Significance of Combination vs. Single Agents |
| AGS (cell line) | Alisertib (0.5µM) | % Survival | 45.5 ± 4.6 | - |
| Docetaxel (1.0nM) | % Survival | 53.6 ± 1.8 | - | |
| Combination | % Survival | Significantly enhanced inhibition | p < 0.001 | |
| FLO-1 (xenograft) | Alisertib (30mg/kg) | % Tumor Volume Reduction | 76.6 ± 6.2 | - |
| Docetaxel (10mg/kg) | % Tumor Volume Reduction | 128.73 ± 15.1 | - | |
| Combination | % Tumor Volume Reduction | Significantly enhanced reduction | p < 0.001 | |
| OE33 (xenograft) | Alisertib (30mg/kg) | % Tumor Volume Reduction | 101.4 ± 5.6 | - |
| Docetaxel (10mg/kg) | % Tumor Volume Reduction | 44.1 ± 3.1 | - | |
| Combination | % Tumor Volume Reduction | Significantly enhanced reduction | p < 0.001 |
Table 3: Clinical Efficacy of Alisertib with Paclitaxel (Taxane) in Metastatic Breast Cancer [7][8]
| Efficacy Endpoint | Paclitaxel Alone | Alisertib + Paclitaxel | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 7.1 months | 10.2 months | HR: 0.56 (95% CI, 0.37-0.84); p = 0.005 |
| Median Overall Survival (OS) | 25.1 months | 26.3 months | HR: 0.89 (95% CI, 0.58-1.38); p = 0.61 |
Experimental Protocols
In Vitro Proliferation Assay (Alisertib + TAK-228)[1]
-
Cell Lines: Triple-negative breast cancer (TNBC) cell lines.
-
Treatment: Cells were treated with increasing concentrations of Alisertib alone or in combination with a fixed concentration of TAK-228 (50 nmol/L for Alisertib-sensitive lines, 125 nmol/L for Alisertib-resistant lines).
-
Assay: Cell viability was assessed at 96 hours using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Relative proliferation was calculated as a percentage of vehicle-treated control cells. Statistical significance between single-agent and combination treatments was determined.
In Vivo Xenograft Study (Alisertib + TAK-228)[1][5]
-
Animal Models: Patient-derived xenograft (PDX) models of TNBC were established in mice.
-
Treatment: Mice were treated with Alisertib (30 mg/kg p.o. daily), TAK-228 (0.5 mg/kg p.o. daily), the combination of both, or a vehicle control.
-
Tumor Growth Assessment: Tumor volume was measured regularly to assess tumor growth inhibition (TGI).
-
Data Analysis: TGI was calculated for each treatment group compared to the vehicle control. Statistical analysis was performed to compare the efficacy of the combination treatment to single-agent arms.
Clonogenic Cell Survival Assay (Alisertib + Docetaxel)[6]
-
Cell Lines: Upper gastrointestinal adenocarcinoma (UGC) cell lines (AGS, FLO-1, OE33).
-
Treatment: Cells were seeded in six-well plates and treated with Alisertib (0.5µM) and/or Docetaxel (0.5nM, 1.0nM, or 5.0nM) for 24 hours.
-
Assay: After treatment, cells were incubated in drug-free medium for ten days to allow for colony formation.
-
Data Analysis: The number of surviving colonies was counted to determine the percentage of cell survival relative to control.
In Vivo Xenograft Study (Alisertib + Docetaxel)[6]
-
Animal Models: Female athymic nude mice were injected with FLO-1 or OE33 cells to establish tumor xenografts.
-
Treatment: Mice were treated with Alisertib (30mg/kg) and/or Docetaxel (10mg/kg) for 21 days.
-
Tumor Growth Assessment: Tumor size was measured every other day.
-
Data Analysis: The percentage of tumor volume reduction was calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Mechanism of action of Alisertib in inhibiting cell cycle progression.
References
- 1. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Weekly Paclitaxel With or Without Oral Alisertib in Patients With Metastatic Breast Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Puma Biotechnology Announces Presentation of Biomarker Findings from a Phase II Study of Alisertib with Paclitaxel versus Paclitaxel Alone in Metastatic or Locally Recurrent Breast Cancer at the 2023 ASCO Annual Meeting - BioSpace [biospace.com]
Unveiling the Kinase Selectivity Profile of CCT129202: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CCT129202 is a potent, ATP-competitive small molecule inhibitor primarily targeting the Aurora kinase family, key regulators of mitotic progression.[1][2] Understanding its cross-reactivity with other protein kinases is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding its therapeutic application. This guide provides a comparative analysis of this compound's inhibitory activity against its primary targets and a panel of other kinases, supported by experimental data and detailed protocols.
Kinase Inhibition Profile of this compound
This compound demonstrates high potency against Aurora kinases A, B, and C. Its inhibitory activity extends to other kinases, albeit with generally lower efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of protein kinases.
| Kinase Target | IC50 (µM) | Primary Cellular Function |
| Primary Targets | ||
| Aurora A | 0.042[1][2] | Mitotic spindle formation, centrosome maturation |
| Aurora B | 0.198[1][2] | Chromosome segregation, cytokinesis |
| Aurora C | 0.227[1][2] | Meiosis, potential role in mitosis |
| Off-Targets | ||
| FGFR3 | Less potent inhibition observed, specific IC50 not available[1] | Cell growth, differentiation, and migration |
| GSK3β | Less potent inhibition observed, specific IC50 not available[1] | Glycogen metabolism, cell signaling |
| PDGFRβ | Less potent inhibition observed, specific IC50 not available[1] | Cell proliferation, differentiation, and migration |
Note: "Less potent" indicates that while inhibitory activity was observed, the specific IC50 value was not provided in the referenced literature. Further studies are needed to quantify the precise inhibitory concentrations for these off-target kinases.
Experimental Protocols
The following is a generalized protocol for a biochemical protein kinase inhibition assay, which can be adapted to assess the inhibitory activity of compounds like this compound against a panel of kinases.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM β-glycerophosphate)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radioactive [γ-³²P]ATP, or phosphospecific antibodies)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (Luminometer, scintillation counter, or fluorescence reader, depending on the detection method)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup: In a microplate, add the following components in the specified order:
-
Kinase reaction buffer
-
Test compound at various concentrations
-
Purified protein kinase
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the compound to interact with the kinase.
-
Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for ATP-competitive inhibitors) or by proceeding directly to the detection step, depending on the assay format.
-
Detection: Quantify the kinase activity based on the chosen detection method:
-
Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
-
Radiometric: Measure the incorporation of radioactive phosphate (B84403) ([³²P]) from ATP into the substrate.
-
Fluorescence-based: Use a phosphospecific antibody labeled with a fluorescent probe to detect the phosphorylated substrate.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the cellular context of this compound's activity and the experimental process for its evaluation, the following diagrams are provided.
References
A Comparative Phenotypic Analysis: CCT129202 Versus Aurora B Specific Inhibitors
In the landscape of cancer therapeutics, Aurora kinases have emerged as critical targets due to their pivotal role in cell division. This guide provides a detailed comparison of the phenotypic effects of CCT129202, a pan-Aurora kinase inhibitor, against specific inhibitors of Aurora B kinase. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and therapeutic strategies.
Introduction to Aurora Kinase Inhibition
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are key regulators of mitosis.[1] While Aurora A is involved in centrosome maturation and spindle assembly, Aurora B is a component of the chromosomal passenger complex, essential for chromosome segregation and cytokinesis.[2][3] Dysregulation of these kinases is a common feature in many cancers, making them attractive targets for inhibitor development.[1]
This compound is a potent, ATP-competitive small molecule that inhibits all three Aurora kinases.[4][5] In contrast, several inhibitors have been developed to specifically target Aurora B, including Barasertib (AZD1152) , ZM447439 , and SNS-314 .[2][6][7] Understanding the distinct phenotypic consequences of pan-Aurora versus specific Aurora B inhibition is crucial for the development of targeted cancer therapies.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound and specific Aurora B inhibitors across a range of cancer cell lines. This data provides a quantitative measure of their anti-proliferative activity.
Table 1: IC50 Values of Aurora Kinase Inhibitors
| Inhibitor | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | Reference |
| This compound | 42 | 198 | 227 | [4][8] |
| Barasertib (AZD1152-HQPA) | 1368 | 0.37 | - | [9] |
| ZM447439 | 110 | 130 | - | [10] |
| SNS-314 | 9 | 31 | 3 | [2] |
Table 2: GI50/IC50 Values for Cellular Proliferation
| Cell Line | Cancer Type | This compound (µM) | Barasertib (AZD1152) (nM) | ZM447439 (µM) | SNS-314 (nM) | Reference |
| HCT116 | Colon Carcinoma | 0.35 | - | - | - | [8] |
| SW620 | Colon Carcinoma | 0.49 | - | - | - | [4] |
| HT29 | Colon Carcinoma | 0.53 | - | - | - | [4] |
| MV4-11 | Leukemia | 0.08 | 8 | - | - | [4][9] |
| MOLM13 | Leukemia | - | 12 | - | - | [9] |
| PALL-2 | Leukemia | - | 5 | - | - | [9] |
| K562 | Leukemia | - | 40 | - | - | [9] |
| NCI-H82 | Small Cell Lung Cancer | - | 1 | - | - | [11] |
| SK-N-BE(2) | Neuroblastoma | - | 1 | - | - | [11] |
| BON | Neuroendocrine Tumor | - | - | 3 | - | [10] |
| QGP-1 | Neuroendocrine Tumor | - | - | 0.9 | - | [10] |
| MIP-101 | Neuroendocrine Tumor | - | - | 3 | - | [10] |
| CAL-62 | Anaplastic Thyroid Carcinoma | - | - | - | 2.6 - 26.6 | [12] |
| 8305C | Anaplastic Thyroid Carcinoma | - | - | - | 2.6 - 26.6 | [12] |
| 8505C | Anaplastic Thyroid Carcinoma | - | - | - | 2.6 - 26.6 | [12] |
| BHT-101 | Anaplastic Thyroid Carcinoma | - | - | - | 2.6 - 26.6 | [12] |
Comparative Phenotypic Effects
Inhibition of Aurora kinases leads to distinct and measurable cellular phenotypes. A key difference between the pan-inhibitor this compound and Aurora B-specific inhibitors lies in the nuances of the resulting mitotic disruption.
Cell Cycle Progression
Both this compound and specific Aurora B inhibitors cause a profound disruption of the cell cycle, characterized by an accumulation of cells with a DNA content of 4N or greater (polyploidy).[1][9] This is a direct consequence of failed cytokinesis, the final step of cell division.
-
This compound: Treatment with this compound leads to an accumulation of cells with ≥4N DNA content.[1]
-
Aurora B Specific Inhibitors: Similarly, inhibitors like Barasertib (AZD1152) induce a significant increase in the population of cells with 4N and 8N DNA content.[9] SNS-314 also potently induces polyploidy.[7]
Table 3: Phenotypic Effects on Cell Cycle
| Inhibitor | Key Cell Cycle Phenotype | Reference |
| This compound | Accumulation of cells with ≥4N DNA content | [1] |
| Barasertib (AZD1152) | Accumulation of cells with 4N/8N DNA content | [9] |
| ZM447439 | Arrest in G2/M phase | [13] |
| SNS-314 | Induction of polyploidy (>4N DNA) | [7] |
Induction of Apoptosis
The ultimate fate of cells arrested in mitosis due to Aurora kinase inhibition is often apoptosis, or programmed cell death.
-
This compound: The accumulation of polyploid cells following this compound treatment leads to the induction of apoptosis.[1]
-
Aurora B Specific Inhibitors: Barasertib (AZD1152), ZM447439, and SNS-314 have all been shown to be potent inducers of apoptosis in various cancer cell lines.[6][7][9]
Table 4: Phenotypic Effects on Apoptosis
| Inhibitor | Apoptotic Effect | Reference |
| This compound | Induces apoptosis following polyploidy | [1] |
| Barasertib (AZD1152) | Induces apoptosis | [9] |
| ZM447439 | Potently induces apoptosis | [6] |
| SNS-314 | Induces apoptosis | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: this compound signaling pathway.
Caption: Cell viability assay workflow.
Caption: Cell cycle analysis workflow.
References
- 1. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of the Aurora kinases pan-inhibitor SNS-314 mesylate on anaplastic thyroid cancer derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potentiation of Vincristine's Antitumor Effects by Aurora Kinase Inhibition: A Comparative Guide Featuring CCT129202
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor effects of the microtubule-destabilizing agent vincristine (B1662923) when used as a monotherapy versus in combination with the Aurora kinase inhibitor CCT129202. While direct clinical or preclinical studies on the specific combination of vincristine and this compound are not extensively documented in publicly available literature, a strong scientific rationale for their synergistic interaction is supported by studies investigating the combination of vincristine with other Aurora kinase inhibitors and by the well-understood mechanisms of action of both drug classes. This guide synthesizes the available evidence to present a compelling case for this combination therapy, offering supporting experimental data from analogous studies, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.
Executive Summary
Vincristine, a widely used chemotherapeutic agent, exerts its anticancer effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent cell death. However, its efficacy can be limited by drug resistance and toxicity. Aurora kinases, particularly Aurora A and B, are key regulators of mitosis, and their overexpression is frequently observed in various cancers, contributing to genomic instability and resistance to apoptosis.
This compound is a potent and selective inhibitor of Aurora kinases. The inhibition of Aurora kinases disrupts several critical mitotic processes, including centrosome maturation, spindle assembly, and chromosome segregation. The concurrent administration of an Aurora kinase inhibitor like this compound with vincristine is hypothesized to create a "mitotic catastrophe" by targeting two distinct but essential components of cell division. This synergistic attack is expected to lead to enhanced cancer cell death and potentially overcome resistance to vincristine monotherapy.
Comparative Performance: Vincristine vs. Vincristine + Aurora Kinase Inhibitor
The potentiation of vincristine's antitumor effects by inhibiting Aurora kinases has been demonstrated in several preclinical studies. These studies consistently show that the combination therapy leads to a more pronounced anti-cancer effect compared to either agent alone. The following tables summarize quantitative data from studies using vincristine in combination with Aurora kinase inhibition (either through small molecule inhibitors or RNA interference).
Table 1: Enhancement of Cell Cycle Arrest and Apoptosis by Combined Aurora-A Silencing and Vincristine Treatment in Lung Cancer Cells
| Treatment Group | Cell Line | % of Cells in Sub-G1 (Apoptosis) | % of Cells in G2/M Phase | % of Micronucleated Cells (Mitotic Catastrophe) |
| Control (Untreated) | A549 | Not Reported | Not Reported | Not Reported |
| Vincristine (0.1 µM) | A549 | Not Reported | Not Reported | 64% |
| Aurora-A siRNA | A549 | Not Reported | Not Reported | Not Reported |
| Aurora-A siRNA + Vincristine | A549 | Increased | Increased | 95% |
| Control (Untreated) | H1299 | Not Reported | Not Reported | Not Reported |
| Vincristine (0.1 µM) | H1299 | Not Reported | Not Reported | 34% |
| Aurora-A siRNA | H1299 | Not Reported | Not Reported | Not Reported |
| Aurora-A siRNA + Vincristine | H1299 | Increased | Increased | 65% |
Data adapted from a study on the synergistic effect of Aurora-A transcriptional silencing and vincristine treatment in human tumor cells. The study highlights a significant increase in the sub-G1 peak (indicative of apoptosis) and G2/M arrest in the combination treatment group, as well as a marked increase in micronucleated cells, a hallmark of mitotic catastrophe.[1]
Mechanistic Synergy: A Two-Pronged Attack on Mitosis
The synergistic effect of combining vincristine and an Aurora kinase inhibitor like this compound stems from their complementary mechanisms of action, both targeting critical stages of mitosis.
Vincristine's Mechanism of Action: Vincristine binds to β-tubulin, a subunit of microtubules, and inhibits their polymerization. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to the arrest of cells in the M-phase of the cell cycle.
This compound's Mechanism of Action: this compound is a selective inhibitor of Aurora kinases.
-
Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of a bipolar mitotic spindle.
-
Aurora B is a key component of the chromosomal passenger complex, which ensures correct chromosome-microtubule attachments and regulates cytokinesis.
Inhibition of Aurora A and B by this compound leads to a cascade of mitotic errors, including failed centrosome separation, monopolar or multipolar spindles, and improper chromosome alignment.
The Synergistic Effect: By combining vincristine and this compound, cancer cells are subjected to a dual assault on their mitotic machinery. Vincristine's disruption of microtubule formation is compounded by the Aurora kinase inhibitor's interference with spindle organization and chromosome segregation. This leads to a state of "mitotic catastrophe," where the cell is unable to complete mitosis correctly and is ultimately driven into apoptosis.
Caption: Synergistic targeting of mitosis by vincristine and this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergy between vincristine and Aurora kinase inhibitors. These can be adapted for the specific this compound and vincristine combination.
3.1 Cell Viability and Synergy Assessment
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination, and to quantify the synergistic effect.
-
Method:
-
Seed cancer cells (e.g., HeLa, A549, or relevant leukemia cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of vincristine, this compound, and a combination of both at a constant ratio.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the IC50 values for each treatment.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Caption: Experimental workflow for determining drug synergy.
3.2 Cell Cycle Analysis
-
Objective: To evaluate the effect of the drug combination on cell cycle progression.
-
Method:
-
Treat cells with vincristine, this compound, or the combination for a defined period (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with propidium (B1200493) iodide (PI) containing RNase A.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
-
3.3 Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Method:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis.
-
Comparison with Alternative Therapeutic Strategies
The potentiation of vincristine's effects is a key strategy to improve its therapeutic index. Besides Aurora kinase inhibitors, other agents are being explored or are in clinical use in combination with vincristine.
Table 2: Comparison of Vincristine Potentiation Strategies
| Combination Partner | Mechanism of Potentiation | Advantages | Disadvantages/Challenges |
| This compound (Aurora Kinase Inhibitor) | Induces mitotic catastrophe by targeting a complementary pathway to vincristine. | High specificity for a key mitotic regulator; potential to overcome resistance. | Limited clinical data on this specific combination; potential for overlapping toxicities (e.g., myelosuppression). |
| Cyclophosphamide (Alkylating Agent) | Induces DNA damage, leading to cell cycle arrest and apoptosis. | Established efficacy in various combination regimens (e.g., CHOP). | Non-specific cytotoxicity; can cause significant side effects.[2][3] |
| Doxorubicin (Topoisomerase II Inhibitor) | Inhibits DNA replication and repair. | Broad-spectrum activity; part of standard combination therapies. | Cardiotoxicity is a major dose-limiting side effect.[2] |
| Rituximab (Anti-CD20 Monoclonal Antibody) | Targets CD20-positive cancer cells for destruction by the immune system. | Targeted therapy with high specificity for certain B-cell malignancies. | Only effective against CD20-expressing tumors.[2][4] |
| YK-4-279 (EWS-FLI1 Inhibitor) | Targets a specific fusion protein in Ewing's sarcoma. | Highly targeted approach for a specific cancer type. | Limited applicability to other cancer types.[5] |
Conclusion and Future Directions
The combination of vincristine with the Aurora kinase inhibitor this compound represents a promising therapeutic strategy. The strong preclinical evidence for synergy between vincristine and other Aurora kinase inhibitors provides a solid foundation for further investigation of this specific pairing. The dual targeting of the mitotic machinery has the potential to induce a high rate of mitotic catastrophe in cancer cells, leading to enhanced tumor cell killing and potentially overcoming mechanisms of resistance to vincristine.
Future research should focus on:
-
In vitro and in vivo studies directly evaluating the synergy of this compound and vincristine in various cancer models.
-
Determination of optimal dosing and scheduling to maximize synergistic effects while minimizing toxicity.
-
Identification of predictive biomarkers to select patients most likely to benefit from this combination therapy.
For drug development professionals, the exploration of this combination holds the potential to repurpose and enhance the efficacy of a well-established chemotherapeutic agent, offering new hope for patients with cancers that are dependent on a functional mitotic apparatus for their proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medindia.net [medindia.net]
Safety Operating Guide
Navigating the Safe Disposal of CCT129202: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling CCT129202, a potent pan-Aurora kinase inhibitor, must adhere to stringent safety and disposal protocols to mitigate risks and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, alongside key quantitative data and experimental methodologies to support its safe handling and use.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C23H25ClN8OS |
| Molecular Weight | 497.02 g/mol [1] |
| CAS Number | 942947-93-5[2][3] |
| Purity | ≥98%[3] |
| Appearance | Crystalline solid[3] |
| Solubility | 3 mg/mL in DMSO[1][3] |
| IC50 Values | Aurora A: 42 nM, Aurora B: 198 nM, Aurora C: 227 nM[1][2] |
| Storage (Powder) | 2 years at -20°C, 3 years at -20°C[1][2] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C[2] |
Proper Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following procedures are based on general best practices for hazardous chemical waste disposal and should be performed in accordance with institutional and local regulations.
Step-by-Step Disposal Guide:
-
Unused or Expired Compound (Solid Form):
-
Do not dispose of solid this compound in regular trash.
-
It should be treated as hazardous chemical waste.
-
If possible, keep the compound in its original, labeled container.
-
If repackaging is necessary, use a clearly labeled, sealed container indicating the full chemical name and any known hazards.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound, typically dissolved in solvents like DMSO, must be collected in a dedicated, sealed, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent used (e.g., "this compound in DMSO").
-
Never pour solutions containing this compound down the drain.[4]
-
Store the liquid waste container in a designated, secondary containment area while awaiting pickup by your institution's EHS-approved waste disposal service.
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be immediately placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (one that will dissolve this compound without reacting with it) and then washing thoroughly. The initial rinsate should be collected as hazardous liquid waste. Disposable glassware should be disposed of in a designated glass waste container.
-
Plasticware and PPE: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste bag or container. These items should not be placed in regular or biohazardous waste streams.
-
Experimental Protocol: Cell Proliferation (MTT) Assay
Understanding the experimental context is crucial for anticipating waste generation. The following is a detailed methodology for a common application of this compound.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in a human tumor cell line.
Materials:
-
Human tumor cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,500 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 50 µM.[5][6]
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Waste Management for this Protocol:
-
All cell culture media containing this compound must be collected as liquid hazardous waste.
-
The 96-well plates, once the experiment is complete, should be treated as contaminated solid waste.
-
All pipette tips, tubes, and gloves used in the handling of this compound should be disposed of in a designated hazardous waste container.
-
The initial, concentrated stock solution of this compound in DMSO, if any remains, must be disposed of as liquid hazardous waste.
This compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling CCT129202
This document provides crucial guidance for the safe handling, use, and disposal of CCT129202, a potent Aurora kinase inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of experimental protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a small molecule inhibitor that targets Aurora kinases, crucial regulators of cell division.[1][2] While a specific Safety Data Sheet (SDS) with comprehensive hazard identification is not publicly available in the search results, its mechanism of action suggests that it should be handled with care as it can affect cell proliferation.[1][2] As a precaution, it should be treated as a potentially hazardous compound.
Recommended Personal Protective Equipment (PPE):
A risk assessment should always be conducted before handling this compound. However, the following minimum PPE is recommended to create a barrier between the user and the chemical:[3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Consider double-gloving when handling concentrated solutions.[4] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes.[3] |
| Body Protection | A lab coat must be worn. | To prevent contamination of personal clothing.[4][5] |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. A respirator may be necessary if there is a risk of generating aerosols of the solid compound. | To prevent inhalation of the compound. |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[1] Stock solutions can be stored at -80°C for up to 2 years or -20°C for 1 year.[6]
2.2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
This compound is soluble in DMSO at a concentration of 3 mg/mL.[1][7] Use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[7][8]
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder using an analytical balance within the fume hood.
-
Add the appropriate volume of DMSO to the powder and vortex until fully dissolved.
-
Clearly label the vial containing the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
2.3. Use in Experiments:
-
When diluting the stock solution for experiments, continue to wear the appropriate PPE.
-
For in vitro assays, this compound has been used at concentrations up to 50 µM.[9]
-
For in vivo studies in mice, this compound has been administered at a dose of 100 mg/kg.[1][9] The formulation for intraperitoneal (i.p.) injection involved dissolving the compound in a vehicle of 10% DMSO, 5% Tween 20, and 85% sterile saline.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste:
-
Unused stock solutions and experimental solutions containing this compound should be collected in a labeled hazardous liquid waste container.
-
Aqueous solutions containing minor residues of DMSO may be permissible for drain disposal in some institutions, but it is crucial to consult and follow your institution's specific guidelines for chemical waste disposal.[10] Given the potent biological activity of this compound, it is recommended to treat all liquid waste as hazardous.
-
-
Decontamination: Work surfaces should be decontaminated after use with a suitable cleaning agent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Solid) | -20°C | [1] |
| Storage Temperature (Stock Solution) | -80°C (2 years), -20°C (1 year) | [6] |
| Solubility in DMSO | 3 mg/mL | [1][7] |
| In Vitro IC50 (Aurora A) | 42 nM | [6][7] |
| In Vitro IC50 (Aurora B) | 198 nM | [6][7] |
| In Vitro IC50 (Aurora C) | 227 nM | [6][7] |
| In Vivo Dosing (Mice) | 100 mg/kg | [1][9] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanism of action of the Aurora kinase inhibitor this compound and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. wm.edu [wm.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. su.se [su.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
